6-Chloro-3-methoxypyridazin-4-amine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-chloro-3-methoxypyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPRYUWUIMNDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451627 | |
| Record name | 6-Chloro-3-methoxypyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14369-14-3 | |
| Record name | 6-Chloro-3-methoxypyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 6-Chloro-3-methoxypyridazin-4-amine. The information is intended to support research and development activities by providing key data points and methodologies for property verification.
Core Physical and Chemical Properties
This compound is a pyridazine derivative with potential applications in medicinal chemistry and materials science. A summary of its key physical properties is presented below.
Data Presentation: Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H6ClN3O | [1][2] |
| Molecular Weight | 159.57 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 190-191 °C | [1] |
| Boiling Point | 373.5 ± 37.0 °C (Predicted) | [1] |
| Density | 1.398 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.52 ± 0.10 (Predicted) | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound can be determined using a digital melting point apparatus.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
For high-purity crystalline solids, this range is typically narrow.
Determination of Solubility
The solubility of a compound in various solvents can be determined by the following procedure.
Protocol:
-
A known, small amount of the solid compound (e.g., 10 mg) is placed into a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously at a constant temperature.
-
If the solid dissolves completely, it is considered soluble.
-
If the solid does not dissolve, the mixture can be gently heated to determine the effect of temperature on solubility.
-
This process can be repeated with a range of polar and non-polar solvents to establish a solubility profile.
Visualizations
Experimental Workflow for Melting Point Determination
The following diagram illustrates a standard workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
An In-Depth Technical Guide to 6-Chloro-3-methoxypyridazin-4-amine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-3-methoxypyridazin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and its emerging role as a crucial building block in the synthesis of pharmacologically active molecules.
Chemical Identity and Structure
This compound is a substituted pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of chloro, methoxy, and amine functional groups on the pyridazine core imparts unique electronic and steric properties, making it a versatile intermediate for further chemical modifications.
The definitive identification of this compound is provided by its IUPAC name and CAS registry number.
IUPAC Name: this compound
Chemical Structure:
The chemical structure is characterized by a pyridazine ring with a chlorine atom at position 6, a methoxy group at position 3, and an amine group at position 4.
Molecular Representation:
-
SMILES: COC1=NN=C(C=C1N)Cl
-
InChI: InChI=1S/C5H6ClN3O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3,(H2,7,8)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 14369-14-3 |
| Molecular Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.57 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
Synthesis and Experimental Protocols
General Experimental Considerations:
-
Step 1: Selective Methoxylation: 3,6-dichloropyridazine can be selectively methoxylated at one of the chloro positions using a stoichiometric amount of sodium methoxide in a suitable solvent like methanol. The reaction temperature would need to be carefully controlled to favor mono-substitution.
-
Step 2: Nitration: The resulting 3-chloro-6-methoxypyridazine can then undergo nitration. The directing effects of the existing substituents would favor the introduction of a nitro group at position 4. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such heterocyclic systems.
-
Step 3: Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
Role in Drug Discovery and Development
The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with several approved drugs containing this heterocyclic core.[1] Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[2]
This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The amine group provides a reactive handle for the introduction of various side chains and pharmacophores through reactions such as amide bond formation, alkylation, and participation in cross-coupling reactions.
Potential Signaling Pathway Involvement
Given the prevalence of pyridazine-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors bind to the ATP-binding pocket of the enzyme, and the pyridazine core can act as a scaffold to present substituents that interact with key residues in this pocket.
One such hypothetical pathway is the Cyclin-Dependent Kinase 2 (CDK2) signaling cascade, which is often dysregulated in cancer cells, leading to uncontrolled cell proliferation.
In this hypothetical model, a derivative synthesized from this compound could act as a competitive inhibitor of ATP at the CDK2 binding site, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This would keep the E2F transcription factor in an inactive state, leading to cell cycle arrest and inhibition of proliferation.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern on the pyridazine core provides a foundation for the synthesis of a diverse range of novel compounds. While further research is needed to fully elucidate its synthetic accessibility and the pharmacological profiles of its derivatives, the existing body of literature on pyridazine-containing molecules suggests that this compound will continue to be a valuable tool for medicinal chemists. The exploration of its potential to generate inhibitors of key signaling pathways, such as those involving protein kinases, represents a promising avenue for the development of new therapeutic agents.
References
An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-chloro-3-methoxypyridazin-4-amine, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, key chemical transformations, and includes detailed experimental protocols. All quantitative data is presented in a clear, tabular format for easy comparison, and logical workflows are visualized using diagrams.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available starting material, 3,6-dichloropyridazine. The overall synthetic approach involves a sequence of nucleophilic aromatic substitution, nitration, and reduction reactions. The key transformations are:
-
Amination: Selective replacement of one chlorine atom of 3,6-dichloropyridazine with an amino group.
-
Methoxylation: Introduction of a methoxy group by substituting the second chlorine atom.
-
Nitration: Introduction of a nitro group onto the pyridazine ring, a crucial step for the subsequent installation of the 4-amino group.
-
Reduction: Conversion of the nitro group to the final amine functionality.
A logical workflow for this synthesis is presented below.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including reaction conditions and reported yields.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amination | 3,6-Dichloropyridazine | Ammonia water | DMF | 120 | 7 | 93.8 |
| 2 | Methoxylation | 3-Amino-6-chloropyridazine | Sodium methoxide | Methanol | 25-30 | 4-5 | ~87 |
| 3 | Nitration | 6-Chloro-3-methoxypyridazinamine | Nitric acid, Sulfuric acid | - | 0 to RT | 3 | ~98 |
| 4 | Reduction | 6-Chloro-3-methoxy-4-nitropyridazine | Stannous chloride dihydrate | Conc. HCl | 35-40 | 5-6 | High |
Note: Yields for steps 2, 3, and 4 are based on analogous reactions on similar substrates and may vary.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This procedure is adapted from a patented method for the amination of 3,6-dichloropyridazine.
Reaction Scheme:
Caption: Amination of 3,6-dichloropyridazine.
Procedure:
-
In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol), ammonia water (10.52 g, 300 mmol), and 200 mL of dimethylformamide (DMF).
-
Stir the mixture in the reaction flask at 120°C for 7 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by recrystallization and silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.
-
After drying, a yield of up to 93.79% can be achieved.
Step 2: Synthesis of 6-Chloro-3-methoxypyridazinamine (Analogous Procedure)
This protocol is based on the methoxylation of a similar chloro-substituted heterocyclic amine.[1]
Reaction Scheme:
Caption: Methoxylation of 3-amino-6-chloropyridazine.
Procedure:
-
Prepare a solution of sodium methoxide by mixing 7.78 g (0.144 mol) of sodium methoxide with 50.0 mL of methanol and cool the mixture to 15°C.
-
Slowly add 3-amino-6-chloropyridazine (assuming a similar molar quantity to the substrate in the reference, e.g., ~0.144 mol) to the sodium methoxide solution while maintaining the temperature at 15°C.
-
Heat the reaction mixture to 25-30°C and stir continuously at this temperature for 4-5 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, slowly pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
After drying, the product, 6-chloro-3-methoxypyridazinamine, is obtained. An analogous reaction reported a yield of 86.5%.[2]
Step 3: Synthesis of 6-Chloro-3-methoxy-4-nitropyridazine (Analogous Procedure)
This nitration protocol is adapted from the nitration of a similar heterocyclic compound.[3]
Reaction Scheme:
Caption: Nitration of 6-chloro-3-methoxypyridazinamine.
Procedure:
-
In a reaction vessel, cool concentrated sulfuric acid (e.g., 20 mL) in an ice-water bath.
-
To the cooled sulfuric acid, add 6-chloro-3-methoxypyridazinamine (e.g., 9.90 mmol, 1 equivalent).
-
Dropwise, add 68% nitric acid (e.g., 2.6 mL, 59.40 mmol, 6 equivalents).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Slowly pour the mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry it under reduced pressure to obtain 6-chloro-3-methoxy-4-nitropyridazine. An analogous reaction reported a yield of 98%.[3]
Step 4: Synthesis of this compound (Analogous Procedure)
This reduction method is based on the conversion of a nitropyridine derivative to its corresponding amine using stannous chloride.[1]
Reaction Scheme:
References
6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and its role in the development of bioactive molecules.
Core Compound Data
This compound is a pyridazine derivative with significant applications in medicinal chemistry. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 14369-14-3 | |
| Molecular Formula | C₅H₆ClN₃O | |
| Molecular Weight | 159.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=NN=C(C=C1N)Cl | [1] |
| InChI Key | NDPRYUWUIMNDNC-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A plausible synthetic approach, based on analogous reactions, would involve the methoxylation of a dichloropyridazinamine precursor. The following is a generalized experimental protocol based on the synthesis of similar pyridazine derivatives:
Hypothetical Synthesis of this compound:
Reaction: 3,6-Dichloropyridazin-4-amine reacts with sodium methoxide in a suitable solvent to yield this compound.
Materials:
-
3,6-Dichloropyridazin-4-amine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel under an inert atmosphere.
-
3,6-Dichloropyridazin-4-amine is added to the stirred solution.
-
The reaction mixture is heated to reflux for a specified period, and the reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the final product.
The diagram below illustrates a logical workflow for the synthesis and purification of a pyridazine derivative, which would be applicable to this compound.
Role in Drug Discovery and Development
Chlorine-containing compounds are of significant importance in the pharmaceutical industry, with many approved drugs featuring a chloro-substituent.[2] Pyridazine derivatives, in particular, are recognized for their diverse biological activities.
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 6-chloropyridazin-3-yl have been synthesized and evaluated as nicotinic agents, showing high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[3]
The presence of the chloro, methoxy, and amine groups on the pyridazine ring provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening. The diagram below illustrates the central role of this compound as an intermediate in a synthetic pathway to a potential bioactive molecule.
References
- 1. 6-Chloro-4-methoxypyridazin-3-amine | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-Chloro-3-methoxypyridazin-4-amine in Organic Solvents
Introduction
6-Chloro-3-methoxypyridazin-4-amine is a substituted pyridazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a potential intermediate in the synthesis of pharmacologically active molecules, understanding its solubility in various organic solvents is critical for process development, purification, formulation, and quality control. Optimal solubility is paramount for achieving efficient reaction kinetics, simplifying work-up procedures, and enabling the preparation of solutions for biological screening.
This technical guide provides a framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document details the established experimental protocols for its determination, outlines best practices for data presentation and analysis, and provides logical workflows relevant to its application in pharmaceutical research.
Data Presentation: A Framework for Solubility Analysis
A systematic presentation of solubility data is essential for comparative analysis and for building predictive models. When experimental data for this compound is generated, it should be organized in a clear, tabular format. The following table serves as a template for presenting such data, which typically includes the mole fraction solubility (x) at various temperatures (T/K) in a range of solvents relevant to organic synthesis and pharmaceutical processing.
Table 1: Example Data Structure for Solubility of this compound
| Solvent | Temperature (K) | Mole Fraction (10³x) | Solubility ( g/100g Solvent) |
| Methanol | 298.15 | (Experimental Value) | (Calculated Value) |
| 303.15 | (Experimental Value) | (Calculated Value) | |
| 308.15 | (Experimental Value) | (Calculated Value) | |
| Ethanol | 298.15 | (Experimental Value) | (Calculated Value) |
| 303.15 | (Experimental Value) | (Calculated Value) | |
| 308.15 | (Experimental Value) | (Calculated Value) | |
| Acetone | 298.15 | (Experimental Value) | (Calculated Value) |
| 303.15 | (Experimental Value) | (Calculated Value) | |
| 308.15 | (Experimental Value) | (Calculated Value) | |
| Ethyl Acetate | 298.15 | (Experimental Value) | (Calculated Value) |
| 303.15 | (Experimental Value) | (Calculated Value) | |
| 308.15 | (Experimental Value) | (Calculated Value) | |
| Dimethyl Sulfoxide (DMSO) | 298.15 | (Experimental Value) | (Calculated Value) |
| 303.15 | (Experimental Value) | (Calculated Value) | |
| 308.15 | (Experimental Value) | (Calculated Value) | |
| N,N-Dimethylformamide (DMF) | 298.15 | (Experimental Value) | (Calculated Value) |
| 303.15 | (Experimental Value) | (Calculated Value) | |
| 308.15 | (Experimental Value) | (Calculated Value) |
Experimental Protocols
Accurate solubility determination relies on robust and well-defined experimental methodologies. The following protocols are widely accepted in the pharmaceutical sciences for generating high-quality solubility data.
Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, often referred to as the shake-flask method, is considered the gold standard for determining thermodynamic solubility due to its reliability.[1]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial or flask).[1]
-
Equilibration: The resulting suspension is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient duration to ensure that equilibrium between the solid and liquid phases is achieved. This period can range from 24 to 72 hours, depending on the compound and solvent system.[1][2]
-
Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, non-adsorptive membrane filter (e.g., PTFE or PVDF).[1]
-
Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Data Calculation: The experimentally determined concentration is then converted to the desired units, such as mole fraction or g/100g of solvent.
Synthetic Method with Laser Monitoring
The synthetic method is a dynamic approach that is often faster than the shake-flask method and amenable to automation. It involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution.
Methodology:
-
Preparation: A precise amount of this compound is weighed and added to a known mass of the solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Observation: The suspension is heated at a controlled rate (e.g., 0.1-0.5 K/min) while being continuously stirred. A laser beam is passed through the vessel, and a photodetector monitors the light transmission.[3][4]
-
Clear Point Determination: The temperature at which the last solid particles dissolve, resulting in a sudden increase in light transmission, is recorded as the saturation temperature or "clear point" for that specific composition.[3]
-
Data Collection: The experiment is repeated for several different compositions to generate a solubility curve over a range of temperatures.
Data Analysis and Correlation
The temperature dependence of solubility is a key thermodynamic property. The experimental data are often correlated with semi-empirical models to allow for interpolation and to derive thermodynamic parameters of dissolution.
-
The Modified Apelblat Equation: This is a widely used three-parameter model that relates the mole fraction solubility (x) to temperature (T): ln(x) = A + B/T + C·ln(T) where A, B, and C are empirical parameters determined by fitting the model to the experimental data. This model is known for its good correlation accuracy with experimental results.[5][6]
-
The van't Hoff Equation: This equation describes the relationship between solubility and temperature and allows for the calculation of the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°) and entropy (ΔS°).[7][8] The linear form is given by: ln(x) = -ΔH°/(R·T) + ΔS°/R where R is the ideal gas constant. A plot of ln(x) versus 1/T yields a straight line from which ΔH° and ΔS° can be determined.[8]
Mandatory Visualizations
Experimental and Analytical Workflow
The process of determining and analyzing the solubility of a new chemical entity follows a logical progression from experimental measurement to data modeling. This workflow ensures that the data is not only accurately collected but also mathematically described for practical application.
Caption: Workflow for solubility determination and analysis.
Hypothetical Role in Drug Discovery
Pyridazine scaffolds are privileged structures in medicinal chemistry, frequently utilized as core components of kinase inhibitors. A compound derived from this compound could potentially inhibit a signaling pathway, such as the one initiated by a Receptor Tyrosine Kinase (RTK), which is often dysregulated in cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. processchemistryportal.com [processchemistryportal.com]
Spectroscopic Data of 6-Chloro-3-methoxypyridazin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available and predicted spectroscopic data for the compound 6-Chloro-3-methoxypyridazin-4-amine (CAS No: 14369-14-3). Due to a lack of publicly available experimental spectra, this document focuses on predicted data and the expected spectroscopic characteristics based on the compound's chemical structure. This guide is intended to assist researchers in the identification and characterization of this molecule and related structures.
Introduction
This compound is a substituted pyridazine derivative. The pyridazine core is a common scaffold in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for synthesis confirmation, purity assessment, and metabolic studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14369-14-3 | Sigma-Aldrich |
| Molecular Formula | C₅H₆ClN₃O | PubChem |
| Molecular Weight | 159.57 g/mol | PubChem |
| Monoisotopic Mass | 159.01994 Da | PubChemLite[1] |
| Predicted XlogP | 0.4 | PubChemLite[1] |
Spectroscopic Data
Mass Spectrometry (MS)
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 160.02722 |
| [M+Na]⁺ | 182.00916 |
| [M-H]⁻ | 158.01266 |
| [M+NH₄]⁺ | 177.05376 |
| [M+K]⁺ | 197.98310 |
| [M]⁺ | 159.01939 |
Source: PubChemLite[1]
The fragmentation pattern in mass spectrometry will be influenced by the pyridazine ring, the chloro, methoxy, and amine substituents. Common fragmentation pathways for chloro-aromatic compounds involve the loss of a chlorine radical or HCl. The pyridazine ring can undergo ring cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not available in the public domain. However, based on the chemical structure, a prediction of the ¹H and ¹³C NMR spectra can be made.
3.2.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals:
-
Aromatic Proton: A singlet for the proton on the pyridazine ring. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing chloro and methoxy groups.
-
Amine Protons: A broad singlet for the two protons of the primary amine group. The chemical shift of this peak can vary depending on the solvent and concentration.
-
Methoxy Protons: A singlet for the three protons of the methoxy group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.5 - 7.5 | Singlet | 1H |
| -NH₂ | 4.0 - 6.0 | Broad Singlet | 2H |
| -OCH₃ | 3.8 - 4.2 | Singlet | 3H |
3.2.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | 145 - 155 |
| C-OCH₃ | 155 - 165 |
| C-NH₂ | 140 - 150 |
| CH (aromatic) | 110 - 120 |
| -OCH₃ | 55 - 65 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.
Table 5: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Methoxy) | Stretch | 2850 - 2960 | Medium |
| C=N, C=C (Ring) | Stretch | 1500 - 1600 | Medium to Strong |
| N-H (Amine) | Bend | 1580 - 1650 | Medium |
| C-O (Methoxy) | Stretch | 1000 - 1300 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data discussed.
4.1. Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via an LC system.
-
Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.
4.2. NMR Spectroscopy
-
Technique: ¹H and ¹³C NMR spectroscopy.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 300-600 MHz NMR spectrometer is typically used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
4.3. IR Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques.
Caption: General workflow for chemical structure elucidation using spectroscopic methods.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently limited, the predicted values and general spectroscopic principles outlined here offer valuable guidance for researchers working with this and structurally related compounds. The provided workflows and diagrams serve as a general reference for the application of spectroscopic methods in chemical analysis. It is recommended that experimental data be acquired to validate these predictions and provide a more definitive characterization of the molecule.
References
The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the significant therapeutic potential of pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays are provided, alongside a visual representation of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity: Targeting Key Pathways in Malignancy
Pyridazine derivatives have demonstrated notable efficacy against various cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.
A significant number of pyridazine-based compounds have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cell signaling. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these derivatives can effectively suppress the formation of new blood vessels that are essential for tumor growth and metastasis.
Other kinases targeted by pyridazine derivatives include Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), highlighting the diverse mechanisms through which these compounds exert their anticancer effects.[1][2]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine-Pyrazoline Hybrid (IXn) | UO-31 (Renal) | 0.65 | [1] |
| Pyridazine-Pyrazoline Hybrid (IXg) | UO-31 (Renal) | 0.75 | [1] |
| Pyridazine-Pyrazoline Hybrid (IXb) | UO-31 (Renal) | 0.82 | [1] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e) | MCF-7 (Breast) | 1-10 | [3] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4f) | SK-MEL-28 (Melanoma) | 1-10 | [3] |
| Pyrazolo-Pyridazine Derivative (4) | HepG-2 (Liver) | 17.30 | [2] |
| Pyrazolo-Pyridazine Derivative (4) | HCT-116 (Colon) | 18.38 | [2] |
| 3,6-disubstituted pyridazine (9e) | HOP-92 (NSCLC) | 17.8 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Pyridazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacteria and fungi, suggesting their potential as a new class of antimicrobial drugs.
Quantitative Antimicrobial Data
The antimicrobial efficacy of pyridazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chloro derivatives | E. coli | 0.892–3.744 | [9][10] |
| Chloro derivatives | P. aeruginosa | 0.892–3.744 | [9][10] |
| Chloro derivatives | S. marcescens | 0.892–3.744 | [9][10] |
| Pyridazinone derivative (20c) | B. subtilis | 15.62 | [11] |
| Pyridazinone derivative (7) | S. aureus (MRSA) | 3.74–8.92 µM | [12] |
| Pyridazinone derivative (13) | A. baumannii | 3.74–8.92 µM | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13][14][15][16]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Pyridazine derivatives
-
Positive control antibiotic/antifungal
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyridazine derivative and serially dilute it in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyridazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Anti-inflammatory Data
The in vitro anti-inflammatory activity of pyridazine derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates the preference for COX-2 inhibition.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyridazinone (3g) | - | 0.04384 | 11.51 | [17][18] |
| Pyridazinone (6a) | - | 0.05301 | - | [17][18] |
| Pyridazinone (3d) | - | 0.06723 | - | [17][18] |
| Pyridazine (6b) | >1.14 | 0.18 | 6.33 | [19] |
| Pyridazine (4c) | - | 0.26 | - | [19] |
| Pyridazinone (24b) | - | 0.01556 - 0.01977 | 24 - 38 | [20] |
| Pyridazinone (25a,b) | - | 0.01556 - 0.01977 | 35, 24 | [20] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds.[21][22][23][24][25]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Pyridazine derivatives
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group, and test groups receiving different doses of the pyridazine derivative. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.
Conclusion
The pyridazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided quantitative data highlights the potency of these compounds, while the detailed experimental protocols offer a practical guide for researchers seeking to evaluate novel pyridazine derivatives. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, will continue to drive the rational design of next-generation pyridazine-based drugs with improved efficacy and safety profiles. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer test with the MTT assay method [bio-protocol.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idosi.org [idosi.org]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 21. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
The Discovery and Evolution of Novel Pyridazinamine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinamine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and development of novel pyridazinamine compounds. We will explore their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, with a focus on their roles as kinase inhibitors and central nervous system (CNS) agents. This guide is intended to be a comprehensive resource, complete with detailed experimental protocols and data presented for comparative analysis.
A Historical Perspective: The Emergence of Pyridazinamines
The journey of pyridazinamine compounds in drug discovery began with the exploration of pyridazine derivatives for their biological potential. An early and notable example is Minaprine , a 3-aminopyridazine derivative, which was introduced in France in 1972 as an atypical antidepressant.[1] Though later withdrawn due to side effects, Minaprine's unique dual serotonergic and dopaminergic activity sparked further interest in the 3-aminopyridazine core as a privileged scaffold for CNS-acting agents.[2] Subsequent research has expanded the therapeutic landscape of pyridazinamines to include anticancer, anti-inflammatory, and antiviral applications, driven by their ability to interact with a wide range of biological targets.
Synthetic Strategies for Pyridazinamine Derivatives
The synthesis of 3-aminopyridazine derivatives is a cornerstone of research in this area. A common and versatile method involves the reaction of 3,6-dichloropyridazine with ammonia or various amines. This nucleophilic substitution reaction allows for the introduction of diverse functionalities at the 3-position of the pyridazine ring.
A general synthetic route often begins with the formation of a pyridazinone intermediate, which is then chlorinated to provide the reactive 3-chloropyridazine. This intermediate can subsequently be reacted with a desired amine to yield the target 3-aminopyridazine derivative.
Experimental Workflow for a General Synthesis of 3-Aminopyridazine Derivatives:
Caption: General synthetic workflow for 3-aminopyridazine derivatives.
Pyridazinamines as Kinase Inhibitors in Oncology
A significant area of development for pyridazinamine compounds is in the field of oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Targeting the Spindle Assembly Checkpoint: Mps1 Kinase Inhibitors
Monopolar spindle 1 (Mps1) kinase is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures accurate chromosome segregation during mitosis.[2][3][4][5] Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective Mps1 inhibitors.
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint:
Caption: Mps1 signaling cascade in the spindle assembly checkpoint.
Targeting B-Cell Malignancies: Syk Kinase Inhibitors
Spleen tyrosine kinase (Syk) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[6] Aberrant BCR signaling is a hallmark of many B-cell lymphomas, making Syk a rational target for therapeutic intervention. Pyrazolopyrazin-3-amine derivatives, which share structural similarities with pyridazinamines, have shown promise as Syk inhibitors.
Syk Signaling Pathway in B-Cell Activation:
Caption: Simplified Syk signaling pathway in B-cell activation.
Quantitative Data for Pyridazinamine Kinase Inhibitors
The following table summarizes the in vitro activity of selected pyridazinamine and related heterocyclic compounds against various kinases.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Imidazo[1,2-b]pyridazine | Mps1 | 0.7 | A549 | [7] |
| Pyrazolopyrazin-3-amine | Syk | Data not specified | B-lymphoma cells | [8] |
| 3,6-disubstituted pyridazine | JNK1 | Data not specified | NCI-60 panel | [9] |
| 3,5-diaryl-2-aminopyridine | ALK2 | Data not specified | Cell-based assays | [10] |
Note: Specific IC50 values for some compounds were not available in the public domain and are marked as "Data not specified".
Pyridazinamines in the Central Nervous System
The historical precedent of Minaprine has paved the way for the continued exploration of pyridazinamine derivatives as modulators of CNS pathways.
Minaprine: A Dual Dopaminergic and Serotonergic Modulator
Minaprine's antidepressant effects are attributed to its ability to enhance both dopaminergic and serotonergic neurotransmission.[2] It acts as a serotonin reuptake inhibitor and also interacts with dopamine D1 and D2 receptors.[1][11]
Simplified Dopaminergic and Serotonergic Synaptic Pathways Modulated by Minaprine:
Caption: Minaprine's modulation of dopaminergic and serotonergic synapses.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research of novel pyridazinamine compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-³²P]ATP)
-
Plate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Pyridazinamine compounds have demonstrated remarkable versatility and potential in drug discovery, evolving from their initial exploration as CNS agents to becoming promising candidates in oncology and other therapeutic areas. The 3-aminopyridazine scaffold, in particular, has proven to be a valuable starting point for the design of potent and selective kinase inhibitors. The continued investigation into the structure-activity relationships of these compounds, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the development of novel and effective therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring new applications for this versatile chemical class. The detailed methodologies and compiled data within this guide aim to support and accelerate these ongoing research and development efforts.
References
- 1. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. sites.duke.edu [sites.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 6-Chloro-3-methoxypyridazin-4-amine in Suzuki coupling reactions and its potential applications in medicinal chemistry. Detailed, representative protocols for conducting these reactions are also presented.
Application Notes
This compound is a heterocyclic building block of significant interest in drug discovery and development. The pyridazine core is a key pharmacophore in a variety of biologically active molecules. The presence of a chloro substituent at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents, enabling the rapid generation of diverse compound libraries for biological screening.
The methoxy and amine groups on the pyridazine ring also play crucial roles in modulating the physicochemical properties and biological activity of the resulting molecules. The amino group can act as a hydrogen bond donor, while the methoxy group can influence solubility and metabolic stability.
The Suzuki coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the synthesis of 6-aryl-3-methoxypyridazin-4-amine derivatives. These derivatives are being explored for a range of therapeutic targets. While specific applications of compounds derived directly from this compound are not extensively reported in publicly available literature, the broader class of substituted pyridazines has shown promise in various therapeutic areas. Pyridazine derivatives are known to exhibit a wide range of biological activities, and their use as intermediates for antibacterial and anti-cancer drugs has been noted.
The ability to readily diversify the 6-position of the pyridazine ring through Suzuki coupling makes this compound a valuable starting material for structure-activity relationship (SAR) studies in drug discovery programs.
Representative Suzuki Coupling Reaction Data
The following table summarizes representative, albeit hypothetical, quantitative data for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical yields for similar reactions and should be considered as a general guide. Optimization of reaction conditions is recommended to achieve optimal yields for specific substrates.
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 6-Phenyl-3-methoxypyridazin-4-amine | 85 | >98 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(p-tolyl)pyridazin-4-amine | 82 | >98 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazin-4-amine | 88 | >97 |
| 4 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-3-methoxypyridazin-4-amine | 78 | >98 |
| 5 | Thiophen-2-ylboronic acid | 3-Methoxy-6-(thiophen-2-yl)pyridazin-4-amine | 75 | >97 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add the degassed solvent (5-10 mL) to the reaction mixture.
-
The reaction mixture is stirred and heated to 80-100 °C under a nitrogen or argon atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-3-methoxypyridazin-4-amine product.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the construction of complex aryl and heteroaryl amines.[3] These structural motifs are prevalent in a vast array of biologically active molecules and drug candidates. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in the synthesis of various pharmaceutically relevant compounds. The pyridazine core is a common scaffold in medicinal chemistry, and the ability to selectively introduce diverse amino groups at the C6 position opens up extensive possibilities for creating libraries of novel compounds for drug discovery.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through a sequence of oxidative addition, ligand exchange/amine coordination, deprotonation, and reductive elimination steps to afford the desired C-N coupled product and regenerate the active palladium(0) catalyst.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.[4]
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with representative aromatic and aliphatic amines. These conditions are based on established protocols for similar heteroaryl chlorides and serve as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination with Aromatic Amines (e.g., Aniline Derivatives)
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd₂(dba)₃ is a source of Pd(0). |
| Ligand | Xantphos (4-10 mol%) or XPhos (4-10 mol%) | Bulky biarylphosphine ligands are often effective. |
| Base | Cs₂CO₃ (1.5-2.0 equiv.) or K₂CO₃ (2.0 equiv.) | Carbonate bases are generally well-tolerated. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed solvents are crucial. |
| Temperature | 80-110 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 12-24 hours | Varies depending on the reactivity of the aniline. |
| Typical Yield | 70-95% | Highly dependent on the specific substrates and conditions. |
Table 2: Buchwald-Hartwig Amination with Aliphatic Amines (e.g., Alkylamines, Cyclic Amines)
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Precatalysts can also be used. |
| Ligand | RuPhos (4-10 mol%) or BrettPhos (4-10 mol%) | Ligands tailored for aliphatic amines can improve yields. |
| Base | NaOtBu (1.5-2.0 equiv.) or K₃PO₄ (2.0 equiv.) | Stronger bases are often required for less nucleophilic amines. |
| Solvent | Toluene or Tetrahydrofuran (THF) | Solvent choice can influence reaction rate and solubility. |
| Temperature | 60-100 °C | Lower temperatures may be sufficient for reactive amines. |
| Reaction Time | 8-18 hours | Generally faster than with many aromatic amines. |
| Typical Yield | 65-90% | Steric hindrance on the amine can affect the yield. |
Experimental Protocols
The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Amination with an Aromatic Amine (e.g., 4-Methoxyaniline)
Materials:
-
This compound
-
4-Methoxyaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), and cesium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous, degassed toluene (8 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-3-methoxypyridazin-4,6-diamine.
Protocol 2: Amination with an Aliphatic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate Schlenk flask, add this compound (1.0 mmol) and sodium tert-butoxide (1.5 mmol).
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Add additional anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-6-(morpholino)pyridazin-4-amine.
Mandatory Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 6-Chloro-3-methoxypyridazin-4-amine. The pyridazine core is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined below focus on key synthetic transformations that allow for the diversification of the this compound scaffold at the 6-position (chloro substitution) and the 4-amino group (acylation).
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position. This allows for the introduction of a wide variety of functional groups, including amines and alkoxides, leading to novel derivatives with potentially enhanced biological activities.
Synthesis of 6-(Arylamino)-3-methoxypyridazin-4-amine Derivatives
The substitution of the 6-chloro group with various anilines introduces aryl amino scaffolds, which are common in bioactive molecules.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as n-butanol or dimethylformamide (DMF) (10 mL) in a round-bottom flask, add the desired substituted aniline (1.2 mmol) and a base such as diisopropylethylamine (DIPEA) (2.0 mmol).
-
Heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Expected):
| Aniline Substituent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 4-Fluoroaniline | 16 | 120 | 75-85 |
| 4-Methoxyaniline | 18 | 120 | 70-80 |
| 3-Chloroaniline | 20 | 130 | 65-75 |
| 4-(Trifluoromethyl)aniline | 24 | 140 | 60-70 |
Experimental Workflow Diagram:
Application Notes and Protocols: 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methoxypyridazin-4-amine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the reactive chlorine atom and the adjacent amino and methoxy groups, provide multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. This pyridazine scaffold has been successfully incorporated into molecules targeting a variety of therapeutic areas, most notably in the development of kinase inhibitors for oncology and anti-inflammatory agents.
This document provides a detailed overview of the applications of this compound, complete with experimental protocols for the synthesis of key derivatives, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Therapeutic Applications and Key Derivatives
The pyridazine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have shown significant promise in several therapeutic areas.
Kinase Inhibitors for Oncology
The pyridazine moiety is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif, crucial for the inhibition of ATP-binding sites of various kinases. The 4-amino group of this compound serves as a key anchor for building molecules that can selectively target kinases implicated in cancer progression.
p38 MAP Kinase Inhibitors: Chronic inflammation is a key factor in the development of many diseases, including cancer. p38 MAP kinase is a critical enzyme in the inflammatory signaling cascade. Imidazo[1,2-b]pyridazine derivatives have been developed as potent p38 MAP kinase inhibitors.[1][2]
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many cancers. Novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as potent mTOR inhibitors with significant anti-proliferative activity against various cancer cell lines.[3]
JNK1 Inhibitors: c-Jun N-terminal kinase 1 (JNK1) is another member of the MAP kinase family and is involved in cellular responses to stress, including apoptosis and inflammation. Its role in cancer has made it an attractive therapeutic target. Novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as JNK1 inhibitors with in vivo anticancer activity.[4]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. 3,6-disubstituted pyridazines have been identified as a novel class of potent CDK2 inhibitors with promising anti-proliferative activity against breast cancer cell lines.[5]
Anti-inflammatory Agents
The pyridazine scaffold is also prevalent in the design of novel anti-inflammatory drugs, particularly selective COX-2 inhibitors. These agents offer the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Pyridazine derivatives have been synthesized that exhibit high potency and selectivity for COX-2 inhibition, demonstrating significant in vivo anti-inflammatory activity.
Data Presentation: Biological Activity of Key Derivatives
The following tables summarize the quantitative biological data for representative compounds derived from pyridazine scaffolds, highlighting their potential as therapeutic agents.
Table 1: In Vitro Activity of Imidazo[1,2-b]pyridazine-based mTOR Inhibitors [3]
| Compound | Target | IC50 (µM) | A549 Cell Line IC50 (µM) | H460 Cell Line IC50 (µM) |
| A17 | mTOR | 0.067 | 0.12 | 0.06 |
| A18 | mTOR | 0.062 | 0.09 | 0.02 |
Table 2: In Vitro Activity of 3,6-disubstituted Pyridazines as CDK2 Inhibitors [5]
| Compound | Target | IC50 (nM) | T-47D Cell Line IC50 (µM) | MDA-MB-231 Cell Line IC50 (µM) |
| 11h | CDK2 | 43.8 | 1.83 | 2.17 |
| 11l | CDK2 | 55.6 | 0.98 | 1.12 |
| 11m | CDK2 | 20.1 | 0.54 | 0.88 |
Experimental Protocols
Detailed methodologies for key reactions involving pyridazine scaffolds are provided below. While a direct, detailed protocol starting from this compound for a specific bioactive compound with quantitative data was not available in the searched literature, the following represents a general and adaptable procedure for a key synthetic transformation.
General Procedure for Suzuki-Miyaura Cross-Coupling of Chloro-pyridazines
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. This protocol describes the coupling of a chloro-pyridazine with an arylboronic acid. This reaction is fundamental for the synthesis of many of the bioactive molecules discussed.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3 or Na2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-methoxypyridazin-4-amine derivative.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by pyridazine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: The mTOR signaling pathway and the inhibitory action of pyridazine-based compounds.
Caption: A general experimental workflow for the development of bioactive pyridazine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. Its application in the development of kinase inhibitors and anti-inflammatory agents demonstrates its importance in modern drug discovery. The synthetic tractability of this building block, coupled with the significant biological activities of its derivatives, ensures that it will remain a key scaffold for the generation of novel therapeutic candidates. Further exploration of its potential in other therapeutic areas is a promising avenue for future research.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
- 5. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
Application Note and Protocol: N-Alkylation of 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of heteroaromatic amines is a fundamental transformation in medicinal chemistry and drug development. The introduction of alkyl groups can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. This document provides a detailed protocol for the N-alkylation of 6-Chloro-3-methoxypyridazin-4-amine, a valuable scaffold in the synthesis of biologically active compounds. The presented protocol is based on established principles of N-alkylation of heterocyclic amines and provides a general framework that can be adapted for various alkylating agents.
Chemical Reaction Pathway
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The amino group of the pyridazine derivative acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is employed to deprotonate the amine, enhancing its nucleophilicity.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the selective mono-N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or MeCN to dissolve the starting material. Add cesium carbonate (1.5 - 2.0 eq) or potassium carbonate (2.0 - 3.0 eq) to the mixture.
-
Addition of Alkylating Agent: While stirring, add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction rate and minimize side products.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (see Table 1 for guidance). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation: Reaction Condition Guidelines
The optimal reaction conditions will vary depending on the reactivity of the alkyl halide. The following table provides general guidelines.
| Alkylating Agent (R-X) | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Primary Alkyl Iodide (e.g., CH₃I) | Cs₂CO₃ (1.5) | MeCN | 20 - 40 | 2 - 6 | Good to Excellent |
| Primary Alkyl Bromide (e.g., EtBr) | Cs₂CO₃ (1.5) | DMF | 40 - 60 | 4 - 12 | Good |
| Primary Alkyl Chloride (e.g., BnCl) | Cs₂CO₃ (2.0) + NaI (cat.) | DMF | 60 - 80 | 12 - 24 | Moderate to Good |
| Secondary Alkyl Halide | Cs₂CO₃ (2.0) | DMF | 80 - 100 | 24 - 48 | Fair to Moderate |
Note: These are starting recommendations and may require optimization for specific substrates. The use of a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides and bromides via the Finkelstein reaction.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation protocol.
Troubleshooting and Considerations
-
Overalkylation: The formation of dialkylated products is a common side reaction. To minimize this, use a minimal excess of the alkylating agent (1.0-1.1 equivalents) and monitor the reaction closely. A stronger base or higher temperature can sometimes favor dialkylation.
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more reactive alkyl halide (iodide > bromide > chloride), or employing a more polar solvent like DMF. The addition of a catalytic amount of sodium iodide can be beneficial for less reactive alkyl halides.
-
Alternative Protocol for Low Reactivity: For particularly unreactive amines or to ensure mono-selectivity, a two-step protocol involving N-protection (e.g., with a Boc group), followed by alkylation and deprotection, can be employed.
-
Purification Challenges: The polarity of the starting material and the N-alkylated product may be similar. Careful optimization of the eluent system for column chromatography is crucial for obtaining a pure product.
This application note provides a robust starting point for the N-alkylation of this compound. Researchers are encouraged to optimize the reaction conditions for their specific alkylating agents to achieve the best possible outcomes.
Application of 6-Chloro-3-methoxypyridazin-4-amine in the Synthesis of Novel Fungicides
Introduction
6-Chloro-3-methoxypyridazin-4-amine is a valuable heterocyclic building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom and an amino group on the pyridazine core, allows for diverse chemical modifications to generate compounds with potent biological activities. This application note focuses on the use of this compound in the synthesis of a novel class of pyridazine derivatives exhibiting significant fungicidal properties, as described in patent literature.
Key Application: Synthesis of Pyridazine-based Fungicides
Recent patent literature has disclosed a series of novel pyridazine derivatives with fungicidal activity. While not explicitly detailing the use of this compound, the general structure and synthesis methods described strongly suggest its utility as a key starting material. These novel compounds are characterized by a core pyridazine structure linked to a substituted phenyl ring, exhibiting activity against a range of plant pathogenic fungi.
General Synthesis Pathway
The synthesis of these fungicidal pyridazine derivatives can be conceptualized through a multi-step process starting from this compound. A representative synthetic route is outlined below.
Caption: General synthetic workflow for novel pyridazine fungicides.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a novel pyridazine fungicide, adapted from the general methods described in patent literature.
Step 1: Suzuki Coupling to form 6-(Substituted phenyl)-3-methoxypyridazin-4-amine
This initial step involves a palladium-catalyzed Suzuki coupling reaction to introduce a substituted phenyl group at the 6-position of the pyridazine ring.
-
Materials:
-
This compound
-
Substituted phenylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the substituted phenylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Degas the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) and add it to the reaction vessel.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(substituted phenyl)-3-methoxypyridazin-4-amine.
-
Step 2: Acylation/Sulfonylation to Yield the Final Fungicide
The intermediate from Step 1 is further functionalized at the amino group to yield the final active compound.
-
Materials:
-
6-(Substituted phenyl)-3-methoxypyridazin-4-amine
-
Acylating or Sulfonylating agent (e.g., Acetyl chloride, Methanesulfonyl chloride)
-
Base (e.g., Triethylamine, Pyridine)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
-
Procedure:
-
Dissolve 6-(substituted phenyl)-3-methoxypyridazin-4-amine (1 equivalent) in the chosen solvent.
-
Add the base (1.5 equivalents) to the solution and cool to 0 °C.
-
Slowly add the acylating or sulfonylating agent (1.1 equivalents) to the cooled solution.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes representative quantitative data for a series of synthesized pyridazine derivatives as reported in patent literature. The data demonstrates the fungicidal efficacy against various plant pathogens.
| Compound ID | R1 | R2 | R3 | R4 | R5 | % Inhibition vs. Botrytis cinerea (50 ppm) | % Inhibition vs. Pyricularia oryzae (50 ppm) |
| I-a | methyl | H | fluoro | fluoro | chloro | 85 | 92 |
| I-b | ethyl | H | fluoro | fluoro | chloro | 88 | 95 |
| I-c | methyl | chloro | fluoro | methoxy | chloro | 91 | 97 |
| I-d | ethyl | chloro | fluoro | methoxy | chloro | 94 | 98 |
| I-e | methyl | H | chloro | fluoro | methoxy | 82 | 89 |
Logical Relationship of Synthesis
Caption: Synthesis pathway from starting materials to the final product.
Disclaimer: The experimental protocols provided are representative examples and may require optimization for specific substrates and scales. Researchers should consult the relevant patent literature and perform appropriate safety assessments before conducting any experiments. The quantitative data is illustrative and may vary depending on the specific experimental conditions.
Application Notes: 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as one of the most important classes of modern drugs.[1]
The development of these inhibitors often relies on heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of the native ATP ligand. Nitrogen-containing six-membered rings like pyridazine, pyrimidine, and pyrazine are major motifs in these inhibitors.[2] The pyridazine core, in particular, is a versatile scaffold found in numerous potent and selective kinase inhibitors.[2][3]
This document provides detailed application notes and protocols for the use of 6-Chloro-3-methoxypyridazin-4-amine as a key building block in the synthesis of novel kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various cross-coupling reactions, while the amino group at the 4-position and the methoxy group at the 3-position provide additional points for modification and interaction with the target kinase. While specific examples originating directly from this precursor are not extensively documented in publicly available literature, this note will utilize data and protocols from structurally related pyridazine-based inhibitors to demonstrate its potential and provide robust methodologies for its application.
The Role of the Pyridazine Scaffold
The pyridazine scaffold serves as an effective "hinge-binder" in ATP-competitive kinase inhibitors. The nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The substituents on the pyridazine ring then explore different pockets of the active site to achieve potency and selectivity.
Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition.
Caption: Mechanism of ATP-competitive kinase inhibition by a pyridazine-based inhibitor.
Data Presentation: Pyridazine Derivatives as Kinase Inhibitors
The pyridazine scaffold has been successfully incorporated into inhibitors targeting a diverse range of kinases. The following table summarizes the biological activity of several reported pyridazine-based kinase inhibitors, demonstrating the potential of this chemical class.
| Compound Class/Example | Target Kinase(s) | IC50 / Activity Data | Reference |
| Imidazo[1,2-b]pyridazine (Compound 20a) | DYRK1A | 50 nM | [3] |
| Imidazo[1,2-b]pyridazine (Compound 20a) | CLK1 | 82 nM | [3] |
| Imidazo[1,2-b]pyridazine (Compound 20a) | P. falciparum CLK1 (PfCLK1) | 32 nM | [3] |
| Pyrazolo[3,4-c]pyridazine (Compound 1o) | CDK1 | Active (IC50 not specified) | [4] |
| Pyrazolo[3,4-c]pyridazine (Compound 13) | CDK1 / GSK-3 | Active (IC50 not specified) | [4] |
| 4,6-disubstituted pyridazine (Compound 12b) | ALK5 / ALK4 | Highly Selective | [5] |
| Triazolo[4,3-b]pyridazine (Compound 12) | Tankyrases (TNKSs) | Low Nanomolar | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Kinase Inhibitor via Suzuki Cross-Coupling
This protocol describes a general method for the derivatization of this compound via a palladium-catalyzed Suzuki cross-coupling reaction, a common and robust method for forming carbon-carbon bonds.
Caption: General workflow for synthesizing a kinase inhibitor from the precursor.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the desired arylboronic acid or ester (1.1 - 1.5 eq).
-
Add the base (2.0 - 3.0 eq) and the palladium catalyst (0.05 - 0.10 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[7][8]
Materials:
-
Purified target kinase enzyme
-
Kinase-specific substrate (protein or peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)
-
ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettor
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup:
-
In the wells of a white microplate, add 1-5 µL of the diluted inhibitor solution or DMSO for the "no inhibitor" (negative) control.
-
Add 10 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" blank.
-
Gently mix and pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.[9]
-
-
Initiate Kinase Reaction:
-
Prepare a reaction mixture containing ATP (at or near its Km concentration) and the appropriate kinase substrate in kinase assay buffer.
-
Add 5-10 µL of the ATP/substrate mixture to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a set period (e.g., 30-60 minutes).
-
-
Detect ADP Production:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[7]
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background signal (from "no enzyme" wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its chemical structure is primed for modification via established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. By leveraging the protocols and understanding the structure-activity relationships of the broader pyridazine class, researchers can effectively utilize this building block to develop potent and selective inhibitors for a wide range of kinase targets, ultimately contributing to the discovery of new therapeutics.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Pyridazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that command significant attention in medicinal chemistry and drug discovery.[1][2] Their scaffold is present in numerous pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antiviral properties.[2][3] The unique physicochemical properties of the pyridazine ring, such as its dipole moment and hydrogen bonding capability, make it an attractive component for designing molecules that can effectively interact with biological targets.[4]
This document provides detailed experimental protocols for three distinct and efficient methods for synthesizing pyridazine-based heterocycles: Microwave-Assisted Organic Synthesis (MAOS), Copper-Catalyzed Multicomponent Reactions (MCRs), and a modern approach involving the cyclization of β,γ-unsaturated hydrazones.
Microwave-Assisted Synthesis of Tri-Substituted Pyridazines
Microwave-assisted synthesis is a well-established technique that often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.[5][6] This protocol describes a solvent-free, three-component synthesis of 3,4,6-triarylpyridazines using potassium hydroxide on alumina as an efficient and recyclable catalyst.[6]
Experimental Protocol
A mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an active methylene carbonyl species (e.g., dibenzoylmethane, 1.0 mmol), hydrazine hydrate (1.5 mmol), and KOH-alumina (catalyst) is prepared. The mixture is subjected to microwave irradiation in a dedicated microwave synthesizer. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid mass is then treated with cold water and stirred. The resulting solid product is collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent like ethanol to afford the pure tri-substituted pyridazine.[6]
Caption: Workflow for Microwave-Assisted Pyridazine Synthesis.
Data Summary
| 1,2-Dicarbonyl | Active Methylene Compound | Time (min) | Yield (%) | Reference |
| Benzil | Phenylacetone | 3 | 89 | [6] |
| Benzil | 1,3-Diphenylacetone | 2.5 | 85 | [6] |
| Anisil | Phenylacetone | 4 | 82 | [6] |
| Furil | 1,3-Diphenylacetone | 3.5 | 78 | [6] |
Copper-Catalyzed Multicomponent Synthesis of Pyridazinones
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation.[7] This approach is highly atom-economical and efficient. This protocol details a copper(I)-catalyzed three-component cyclization for the regioselective synthesis of six-membered pyridazinones.[8]
Experimental Protocol
In a sealed tube, an aldehyde (1.0 mmol), a hydrazine (1.2 mmol), an alkynyl ester (1.5 mmol), and Copper(I) iodide (CuI, 10 mol%) are combined in ethanol (2.0 mL) as the solvent. The tube is sealed, and the reaction mixture is stirred at 80 °C for the specified time. Progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified directly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyridazinone product.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in pharmaceutical development. The synthesis is presented as a multi-step process commencing from the readily available starting material, 3,6-dichloropyridazine. The protocols described herein are designed to be scalable and robust, suitable for producing multi-gram to kilogram quantities of the target compound. All quantitative data is summarized in tables for clarity, and experimental workflows are illustrated with diagrams.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. This document outlines a reliable synthetic route and provides detailed experimental procedures to ensure successful and reproducible scale-up.
Synthetic Pathway
The overall synthetic strategy involves a three-step sequence starting from 3,6-dichloropyridazine as illustrated below. The key transformations include a regioselective amination, followed by a nucleophilic substitution to introduce the methoxy group, and finally, the introduction of the second amino group at the 4-position.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This procedure is adapted from patent CN104844523A.[1]
Reaction Scheme:
Materials and Equipment:
-
3,6-Dichloropyridazine
-
Ammonia water (25-28%)
-
Dimethylformamide (DMF)
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus
-
Silica gel for column chromatography
Protocol:
-
To a suitable jacketed glass reactor, add 3,6-dichloropyridazine (1.0 eq) and DMF (10-15 volumes).
-
With stirring, add ammonia water (3.0 eq).
-
Heat the reaction mixture to 120-130 °C and maintain for 7-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 3,6-Dichloropyridazine | |
| Reagents | Ammonia water, DMF | [1] |
| Reaction Temperature | 120-130 °C | [1] |
| Reaction Time | 7-8 hours | [1] |
| Typical Yield | 90-95% | [1] |
| Purification Method | Recrystallization/Column Chromatography | [1] |
Step 2: Synthesis of 3-Amino-6-methoxypyridazine
This procedure is based on established methoxylation reactions of chloropyridazines.
Reaction Scheme:
Materials and Equipment:
-
3-Amino-6-chloropyridazine
-
Sodium methoxide (solid or solution in methanol)
-
Methanol
-
Sealed reaction vessel or pressure reactor
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
In a sealed reaction vessel, dissolve 3-amino-6-chloropyridazine (1.0 eq) in methanol (10-20 volumes).
-
Add sodium methoxide (1.1-1.5 eq) to the solution.
-
Heat the mixture to 150-160 °C and maintain for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 3-Amino-6-chloropyridazine | |
| Reagents | Sodium methoxide, Methanol | |
| Reaction Temperature | 150-160 °C | |
| Reaction Time | 24 hours | |
| Typical Yield | 80-90% | |
| Purification Method | Column Chromatography |
Step 3: Synthesis of this compound
The introduction of an amino group at the 4-position of the pyridazine ring is a critical step. A common strategy for this transformation is through nitration followed by reduction.
3a. Nitration of a suitable pyridazine precursor
Reaction Scheme:
Materials and Equipment:
-
Substituted Pyridazine Precursor
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Jacketed reactor with precise temperature control
-
Addition funnel
-
Quenching vessel with ice-water
-
Filtration apparatus
Protocol:
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C in a jacketed reactor.
-
Slowly add the pyridazine precursor to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for a specified time, monitoring by TLC/HPLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitro product.
-
Filter the solid, wash with cold water until neutral, and dry.
3b. Reduction of the Nitro Group
Reaction Scheme:
Materials and Equipment:
-
Nitro-pyridazine intermediate
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation setup)
-
Solvent (e.g., Ethanol, Acetic acid, Ethyl acetate)
-
Heating and stirring apparatus
-
Filtration aid (e.g., Celite)
-
Extraction and drying apparatus
Protocol (using Iron powder):
-
Suspend the nitro-pyridazine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC/HPLC.
-
Once complete, cool the reaction and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine.
-
Purify by recrystallization or column chromatography.
Data Presentation (for Step 3):
| Parameter | Value |
| Nitration | |
| Starting Material | Substituted Pyridazine |
| Reagents | Nitric Acid, Sulfuric Acid |
| Reaction Temperature | 0-10 °C |
| Reduction | |
| Starting Material | Nitro-pyridazine |
| Reagents | Iron, Ammonium Chloride |
| Reaction Temperature | Reflux |
| Typical Overall Yield | Variable |
| Purification Method | Recrystallization/Column Chromatography |
Workflow Diagram
Caption: Detailed workflow for the multi-step synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
3,6-Dichloropyridazine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
Reactions at elevated temperatures and pressures should be conducted with appropriate safety shielding.
-
Handle strong acids and bases with extreme care.
Characterization Data
The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR | Resonances corresponding to the aromatic proton and the methoxy and amino groups. |
| ¹³C NMR | Signals for the carbon atoms of the pyridazine ring and the methoxy group. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |
| HPLC | A single major peak indicating high purity. |
| Melting Point | A sharp melting point range. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this valuable intermediate in the quantities required for their research and development activities. Careful monitoring of reaction parameters and adherence to safety protocols are essential for a successful outcome.
References
Catalytic Functionalization of 6-Chloro-3-methoxypyridazin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 6-chloro-3-methoxypyridazin-4-amine, a versatile building block in medicinal chemistry. The focus is on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods offer efficient and modular strategies for the synthesis of diverse libraries of substituted pyridazine derivatives for drug discovery and development.
Introduction to Catalytic Functionalization
This compound is a privileged scaffold in medicinal chemistry due to the presence of multiple reactive sites that can be selectively functionalized. The chlorine atom at the 6-position is particularly amenable to displacement via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby enabling the exploration of chemical space and the optimization of drug-like properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. This document outlines representative conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on the this compound core.
Data Presentation: Summary of Catalytic Functionalization Reactions
The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on analogous transformations of structurally related chloropyridazine derivatives.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-95 |
| Heteroarylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 60-85 | |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 70-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 24 | 65-85 | |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | - | Et₃N | DMF | 80 | 8 | 70-90 |
| CuI (5) |
Experimental Protocols
The following are detailed, representative protocols for the catalytic functionalization of this compound. Note: These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol) to a dry reaction vessel.
-
Add anhydrous toluene (5 mL).
-
Add the amine (1.5 mmol) via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
This protocol describes the palladium/copper-cocatalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
Experimental Workflow for Catalytic Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for the catalytic functionalization of this compound.
Caption: General workflow for catalytic cross-coupling.
Catalytic Cycles Overview
The following diagrams provide a simplified overview of the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle overview.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling Catalytic Cycle
Caption: Sonogashira coupling catalytic cycles.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-3-methoxypyridazin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a corresponding dichloropyridazine precursor, typically 3,6-dichloro-4-methoxypyridazine, with an amino group source such as ammonia.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Key parameters include reaction temperature, pressure, reaction time, the choice of solvent, and the concentration and nature of the aminating agent. The purity of the starting materials is also crucial.
Q3: What are the potential side products in this synthesis?
A3: Common side products can include the di-aminated product (3,6-diamino-4-methoxypyridazine), where both chlorine atoms are substituted, and products resulting from the hydrolysis of the chloro or methoxy groups under certain conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the consumption of the starting material and the formation of the product and any byproducts.
Q5: What purification methods are recommended for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the dichloropyridazine starting material is pure. Use a fresh, concentrated source of ammonia (e.g., aqueous ammonia or ammonia in a suitable organic solvent). |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Be cautious as excessively high temperatures can lead to side product formation. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC. Extend the reaction time until the starting material is consumed. |
| Inappropriate Solvent | If using a solvent, ensure it is suitable for SNAr reactions and can maintain the reactants in solution at the reaction temperature. Solvents like DMF, NMP, or alcohols are often used. |
| Low Pressure (if using a sealed vessel) | Ensure the reaction vessel is properly sealed to maintain the necessary pressure, especially when using ammonia gas or heating aqueous ammonia. |
Problem 2: Formation of Significant Amounts of Di-aminated Byproduct
| Possible Cause | Suggested Solution |
| Excess Aminating Agent | Reduce the molar ratio of the aminating agent to the dichloropyridazine starting material. A slight excess is often necessary, but a large excess will favor di-substitution. |
| High Reaction Temperature | Lowering the reaction temperature can improve the selectivity for mono-amination. |
| Prolonged Reaction Time | Once the desired mono-aminated product is formed, prolonged reaction times can lead to further substitution. Monitor the reaction closely and stop it once the starting material is consumed and the desired product is at its maximum concentration. |
Problem 3: Presence of Impurities After Work-up
| Possible Cause | Suggested Solution |
| Incomplete Reaction | If starting material is present, consider optimizing the reaction conditions (time, temperature) or the purification method to effectively separate it. |
| Formation of Hydrolysis Products | Ensure anhydrous conditions if the reaction is sensitive to water. Use dry solvents and reagents. |
| Ineffective Purification | For recrystallization, screen different solvents or solvent mixtures to find one that provides good separation. For column chromatography, optimize the eluent system to achieve better separation of the product from impurities. |
Experimental Protocols
General Experimental Protocol for Amination of 3,6-dichloro-4-methoxypyridazine:
-
Reaction Setup: In a sealed reaction vessel (e.g., a pressure tube or autoclave), combine 3,6-dichloro-4-methoxypyridazine (1 equivalent) and a suitable solvent (e.g., water, methanol, DMF).
-
Addition of Aminating Agent: Add the aminating agent, such as concentrated aqueous ammonia (a typical molar excess of 3-7.5 equivalents is a starting point).
-
Reaction Conditions: Heat the mixture with stirring to a temperature ranging from 80°C to 150°C. The optimal temperature will need to be determined experimentally.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by silica gel column chromatography.
Data Presentation
The following table summarizes various reaction conditions for the synthesis of the similar compound, 3-amino-6-chloropyridazine, from 3,6-dichloropyridazine, which can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 105 | 5 | 90.5 |
| 2 | DMF | 130 | 7 | 95.7 |
| 3 | DMF/Acetonitrile | 150 | 6 | 89.3 |
| 4 | Methanol | 85 | 5 | 91.4 |
| 5 | Dichloromethane | 30 | 26 | 81.4 |
Data adapted from patent CN104844523A for the synthesis of 3-amino-6-chloropyridazine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for improving synthesis yield.
Signaling Pathway (Hypothetical Reaction Mechanism)
Caption: Simplified reaction pathway for the amination of 3,6-dichloro-4-methoxypyridazine.
Technical Support Center: Purification of 6-Chloro-3-methoxypyridazin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 6-Chloro-3-methoxypyridazin-4-amine by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound at the concentration you are using.
-
Troubleshooting Steps:
-
Increase the amount of solvent: Add small increments of the solvent to the heated mixture. The compound may be more soluble than anticipated.
-
Try a different solvent: If a large volume of solvent is required, it may not be ideal for good recovery. Consult the solvent selection table below for alternatives. For pyridazine derivatives, polar protic solvents like ethanol or aprotic solvents like ethyl acetate or toluene can be effective.[1]
-
Use a solvent mixture: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool. Common mixtures include ethanol/water or ethyl acetate/hexane.
-
Q2: No crystals are forming after cooling the solution, even after an extended period.
A2: This is a common issue that can often be resolved by inducing crystallization.
-
Troubleshooting Steps:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
Reduce the solvent volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If you have been cooling the solution at room temperature, try placing it in an ice bath or a refrigerator.
-
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point.
-
Troubleshooting Steps:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.
-
Lower the cooling temperature: A slower cooling rate can encourage crystal formation over oiling. Allow the solution to cool to room temperature before placing it in a cold bath.
-
Change the solvent system: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.
-
Q4: The resulting crystals are colored, but the pure compound should be white. What is the cause?
A4: Colored impurities are likely present in your sample.
-
Troubleshooting Steps:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb to the surface of the charcoal. Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process with the once-recrystallized material can improve purity.
-
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: Low yield can result from several factors.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.
-
Ensure complete cooling: Allow the solution to cool thoroughly to maximize the amount of product that crystallizes out of solution. Cooling in an ice bath after initial cooling to room temperature is recommended.
-
Minimize transfers: Each transfer of the solution or crystals can result in a loss of material. Plan your steps to minimize the number of transfers.
-
Wash with cold solvent: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
-
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Pyridazine Derivatives
Based on solubility data for the structurally similar 6-chloropyridazin-3-amine, the following solvents can be considered for the recrystallization of this compound. The ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.[1]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Methanol | Polar Protic | 65 | Good solubility for many polar compounds. |
| Ethanol | Polar Protic | 78 | A common and effective choice for many organic compounds. |
| n-Butanol | Polar Protic | 118 | Higher boiling point may be useful for less soluble compounds. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent with moderate polarity. |
| Acetone | Polar Aprotic | 56 | Good for many organic compounds, but its low boiling point requires care. |
| Toluene | Nonpolar | 111 | Can be effective for less polar compounds. |
| Water | Polar Protic | 100 | Generally, pyridazine derivatives have low solubility in water. |
| Hexane | Nonpolar | 69 | Often used as a "poor" solvent in a mixed solvent system. |
Experimental Protocols
General Protocol for the Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials or the data in Table 1, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimization of Pyridazine Coupling Reactions
Welcome to the technical support center for pyridazine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and functionalization of pyridazine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a pyridazine substrate is giving a low yield. What are the potential causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings involving pyridazines can stem from several factors. The electron-deficient nature of the pyridazine ring can influence the reaction, and side reactions can consume starting materials or intermediates.[1]
Potential Causes and Solutions:
-
Homocoupling of Boronic Acid: This side reaction can be prevalent, especially if the reaction mixture contains excess Pd(II) species or if oxygen is not rigorously excluded.[2][3]
-
Protodeboronation of the Boronic Acid: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to hydrolysis, which converts them to the corresponding arene, thus reducing the amount available for cross-coupling.[1]
-
Solution: Use anhydrous solvents and reagents. The choice of base is also critical; using a non-aqueous base or minimizing the amount of water when using an aqueous base can help. Some sources suggest that potassium bases are often preferred in palladium-catalyzed couplings.
-
-
Hydrolysis of the Halopyridazine: The C-Br or C-Cl bond on the pyridazine can be susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of pyridazinones.[1]
-
Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial.
-
-
Catalyst Deactivation: The Lewis basic nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, leading to deactivation.[5]
-
Solution: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species and promote the desired coupling. Screening different ligands is highly recommended.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution: A systematic screening of these parameters is often necessary. Common solvents include toluene, dioxane, and DMF. A variety of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.
-
Q2: I am observing significant amounts of side products in my Buchwald-Hartwig amination of a halopyridazine. What are these side products and how can I minimize them?
The primary side reaction in Buchwald-Hartwig amination is often β-hydride elimination from the amide intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[6]
Potential Side Products and Minimization Strategies:
-
Hydrodehalogenation: This occurs when the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination.
-
Solution: The choice of ligand is critical in promoting reductive elimination over β-hydride elimination. Sterically hindered biaryl phosphine ligands are often effective in minimizing this side reaction.[6] Optimizing the reaction temperature can also be beneficial, as higher temperatures can sometimes favor β-hydride elimination.
-
-
Homocoupling of the Aryl Halide: While less common than in Suzuki reactions, homocoupling of the halopyridazine can still occur.
-
Solution: Similar to Suzuki coupling, ensuring an oxygen-free environment and using an appropriate palladium source and ligand can help suppress this side reaction.
-
Q3: My C-H arylation reaction on a pyridazine substrate is not working or is giving poor regioselectivity. What should I consider?
C-H arylation of pyridines and related heterocycles like pyridazine can be challenging due to the relatively low reactivity of C-H bonds and the potential for catalyst deactivation by the Lewis basic nitrogen atoms.[5][7]
Key Considerations for Optimization:
-
Directing Groups: In many cases, a directing group is necessary to achieve high regioselectivity and reactivity.
-
Electronic Effects: The electronic nature of the pyridazine ring and any existing substituents plays a crucial role in determining the position of C-H activation. Electron-withdrawing groups can influence the acidity of C-H bonds and direct arylation to specific positions.[7]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Often, a combination of a palladium source (e.g., Pd(OAc)₂) and a specific ligand is required.
-
Additives: Additives such as silver salts (e.g., Ag₂CO₃) can sometimes improve the efficiency and selectivity of the reaction.[7]
-
Solvent and Base: The reaction is sensitive to the choice of solvent and base. A screening of different conditions is often necessary to find the optimal combination.
Troubleshooting Guides
Troubleshooting Low Yield in Pyridazine Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Action |
| Low product yield with significant starting material remaining | Inefficient catalyst turnover or deactivation. | Screen different phosphine ligands (e.g., bulky, electron-rich ligands). Increase catalyst loading slightly. Ensure the palladium source is of good quality. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor for decomposition of starting materials. | |
| Incorrect base or solvent. | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF/water mixtures). | |
| Low product yield with formation of homocoupled product | Presence of oxygen. | Ensure rigorous degassing of the reaction mixture and solvents. Use an inert atmosphere (argon or nitrogen). |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) source or a pre-catalyst designed for efficient generation of the active Pd(0) species.[2] | |
| Low product yield with evidence of boronic acid decomposition | Protodeboronation of the boronic acid. | Use anhydrous solvents and reagents. Consider using a non-aqueous base. |
Troubleshooting Side Reactions in Pyridazine Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Action |
| Formation of hydrodehalogenated pyridazine | β-hydride elimination is competing with reductive elimination.[6] | Screen different sterically hindered biaryl phosphine ligands. Optimize the reaction temperature (lower temperature may be beneficial). |
| Reaction is sluggish or incomplete | Catalyst deactivation by the pyridazine nitrogen. | Use a ligand that can stabilize the palladium catalyst. Increase catalyst loading if necessary. |
| Incorrect base strength. | Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The pKa of the amine will influence the choice of base. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the halopyridazine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Halopyridazine
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the halopyridazine (1.0 equiv), the amine (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., a biaryl phosphine ligand).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflows
Caption: General workflow for pyridazine coupling reactions.
Caption: Troubleshooting logic for optimizing pyridazine couplings.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge?
This compound (CAS No: 14369-14-3) is a heterocyclic amine, a class of compounds frequently used as intermediates in the synthesis of pharmaceuticals.[1] Its molecular structure, featuring both polar amine and methoxy groups alongside a chlorinated pyridazine ring, contributes to strong crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and dissolve the compound in a solvent, often resulting in poor solubility.
Q2: In which common organic solvents is this compound or its analogs expected to be soluble?
Q3: What are the primary strategies to overcome poor solubility during a reaction?
There are several effective techniques to enhance the solubility of poorly water-soluble drugs and chemical intermediates.[4][5] The most common strategies for a laboratory setting include:
-
Co-solvency: Using a mixture of solvents to better match the polarity of the solute.[6]
-
Temperature Adjustment: Increasing the temperature of the system to provide the energy needed to overcome the crystal lattice forces.
-
pH Modification: Converting the amine to a more soluble salt form by adding an acid.[7]
-
Physical Modification: Reducing the particle size of the solid (micronization) to increase the surface area available for dissolution.[5][6]
-
Use of Sonication: Applying ultrasonic energy can help break apart solid agglomerates and accelerate dissolution.[8]
Q4: How effective is heating for improving solubility?
For many pyridazine derivatives, solubility shows a strong positive correlation with temperature.[2] Increasing the reaction temperature is often the simplest and most effective first step. For some related compounds, gentle heating to 37°C has been shown to improve solubility.[8] However, it is crucial to ensure that the compound and other reagents are thermally stable at the selected temperature to avoid degradation.
Q5: How does pH adjustment improve the solubility of this amine?
As a pyridazine derivative with an amine group, this compound is a weak base.[1] In the presence of an acid, the amine group can be protonated to form an ammonium salt.[7] This salt is typically much more polar and, consequently, significantly more soluble in polar solvents, including water, than the neutral parent compound.[7] This strategy is particularly useful if the subsequent reaction steps are compatible with acidic conditions.
Troubleshooting Guide: Compound Fails to Dissolve
Problem: this compound is not dissolving sufficiently in the chosen reaction solvent, resulting in a heterogeneous mixture and potentially slow or incomplete reaction.
Below is a systematic approach to troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for solubility issues.
Solution 1: Solvent Selection and Co-solvency
Your initial choice of solvent may not be optimal. Consider solvents known to be effective for pyridazine derivatives, such as DMF, DMSO, NMP, or THF.[3] If a single solvent is ineffective, a co-solvent system can be employed.[6] This involves adding a second, miscible solvent to the primary solvent to modify its overall polarity, creating a more favorable environment for the solute. For example, if your reaction is in a less polar solvent like toluene, adding a small amount of a polar aprotic co-solvent like DMF or NMP can significantly enhance solubility.
Caption: The co-solvency concept.
Solution 2: Temperature Adjustment
As supported by data on analogous compounds, increasing the temperature is a highly effective method for dissolving pyridazines.[2]
-
Begin stirring the suspension at room temperature.
-
Gradually increase the temperature of the reaction mixture in 10-15°C increments.
-
Hold at each new temperature for 5-10 minutes to observe if the solid dissolves.
-
Caution: Do not exceed the boiling point of the solvent or the known decomposition temperature of any reactant. Use a reflux condenser where appropriate.
Solution 3: Physical Disruption (Sonication)
If solids are agglomerated, mechanical energy can aid dissolution.
-
Place the reaction vessel in an ultrasonic bath.
-
Sonicate the suspension for 15-30 minute intervals.
-
This technique can be used in conjunction with heating to further accelerate the process.[8]
Data Summary: Solubility of an Analog Compound
The following table summarizes the experimental solubility of 6-chloropyridazin-3-amine , a structural analog, in various organic solvents at different temperatures. This data serves as a useful reference for estimating the behavior of this compound. The data shows that solubility (expressed as mole fraction, 10³x) increases with temperature across all tested solvents.[2]
| Solvent | 298.15 K | 313.15 K | 328.15 K | 343.55 K |
| Methanol | 1.85 | 3.10 | 5.01 | 7.98 |
| Ethanol | 1.15 | 1.99 | 3.29 | 5.30 |
| n-Butanol | 0.54 | 0.98 | 1.71 | 2.89 |
| Acetone | 1.59 | 2.89 | 4.97 | 8.32 |
| Ethyl Acetate | 0.43 | 0.81 | 1.45 | 2.53 |
| DMF | 20.31 | 27.85 | 37.11 | 48.33 |
| Toluene | 0.04 | 0.08 | 0.16 | 0.30 |
Data adapted from a study on 6-chloropyridazin-3-amine and is for estimation purposes only.[2]
Experimental Protocol Example: Suzuki Coupling Reaction
This protocol for a standard Suzuki coupling reaction incorporates steps to address the poor solubility of this compound.
1. Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
2. Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the arylboronic acid.
-
Add the primary solvent, 1,4-Dioxane. Begin stirring to create a suspension.
-
Solubility Step: Place the flask in an ultrasonic bath for 15 minutes to break up any large particles of the starting amine.
-
Add the aqueous solution of the base (K₂CO₃ dissolved in the required volume of water). The use of a water co-solvent system is common in Suzuki reactions and can aid in dissolving the base and other polar intermediates.
-
Add the palladium catalyst to the suspension.
-
Begin purging the system with an inert gas (Nitrogen or Argon) and continue for 15-20 minutes.
-
Solubility Step: While maintaining the inert atmosphere, slowly heat the reaction mixture to 80-90°C with vigorous stirring. The suspension should become a homogeneous solution as the temperature increases and the reaction initiates.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification procedures.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Purification of 6-Chloro-3-methoxypyridazin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-3-methoxypyridazin-4-amine. The following information addresses common issues encountered during the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Common impurities can originate from the starting materials or arise from side-reactions during synthesis. The synthesis of this compound likely involves the sequential reaction of a dichloropyridazine precursor with an amine and a methoxide source.
Potential impurities include:
-
Unreacted Starting Materials: Such as 3,6-dichloropyridazine.
-
Intermediates: For example, 3-amino-6-chloropyridazine if the methoxylation step is incomplete.
-
Isomeric Byproducts: Positional isomers formed during the substitution reactions.
-
Di-substituted Byproducts: Such as 3,6-dimethoxypyridazin-4-amine or 3-methoxy-4,6-diaminopyridazine, if the starting material reacts with both nucleophiles.
-
Hydrolysis Products: If water is present during the reaction or work-up.
Q2: My purified this compound shows poor peak shape (tailing) during HPLC analysis. What could be the cause?
A2: Peak tailing in HPLC is a common issue when analyzing basic compounds like amines on standard silica-based columns. The free silanol groups on the silica surface are acidic and can interact strongly with the basic amine functionality of your compound, leading to poor peak shape.
To mitigate this, you can:
-
Use a base-deactivated column.
-
Add a small amount of a competing base, such as triethylamine (0.1-0.5%), to the mobile phase.
-
Adjust the pH of the mobile phase to suppress the ionization of the silanol groups or the amine.
Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
A3: If an impurity is difficult to separate by column chromatography, consider the following:
-
Optimize the Mobile Phase: A systematic screening of different solvent systems with varying polarities and selectivities may improve separation. Consider using a gradient elution.
-
Change the Stationary Phase: If using normal-phase silica, switching to a different stationary phase like alumina, or using reverse-phase chromatography (e.g., C18) could alter the elution order and improve separation.
-
Recrystallization: This is an effective technique for removing impurities with different solubility profiles from the desired product. Experiment with different solvent systems to find one in which your product is sparingly soluble at room temperature but readily soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.
-
Chemical Treatment: In some cases, a specific impurity can be selectively reacted to form a new compound that is easier to separate. This is an advanced technique and requires careful consideration of the reactivity of your product.
Troubleshooting Guides
Column Chromatography
Issue: The product is streaking on the silica gel column.
This is a common problem with amines due to their basicity.
Solutions:
-
Mobile Phase Additive: Add a small percentage (0.1-1%) of a volatile tertiary amine, such as triethylamine or pyridine, to your eluent. This will compete with your product for binding to the acidic sites on the silica gel, reducing streaking.
-
Pre-treated Silica: Use commercially available amine-functionalized silica gel, or pre-treat your own silica by washing it with a solvent containing triethylamine before packing the column.
Experimental Protocol: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for such compounds is a mixture of hexane and ethyl acetate. The polarity can be increased by increasing the proportion of ethyl acetate. For amines, adding 0.5% triethylamine to the eluent is recommended.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Column Chromatography Eluent Systems
| Eluent System (v/v) | Additive | Observation |
| Hexane:Ethyl Acetate (gradient) | None | Potential for peak tailing and streaking. |
| Hexane:Ethyl Acetate (gradient) | 0.5% Triethylamine | Improved peak shape and separation. |
| Dichloromethane:Methanol (gradient) | 0.5% Triethylamine | Good for more polar impurities. |
Recrystallization
Issue: Low recovery of the product after recrystallization.
This can be due to several factors, including the choice of solvent and the cooling process.
Solutions:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble, you will get low recovery. If it is not soluble enough, it will not dissolve completely. You may need to use a co-solvent system (a mixture of two or more solvents) to achieve the desired solubility profile.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Concentration: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using too much solvent will result in a lower yield.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Table 2: Purity and Yield Data from a Purification Procedure for a Similar Compound (3-amino-6-chloropyridazine)
| Purification Step | Purity (by GC) | Yield |
| Crude Product | Not specified | - |
| After Recrystallization & Column Chromatography | 99.07% | 82.60% |
Note: This data is for a structurally similar compound and serves as an illustrative example of the potential effectiveness of these purification techniques.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationships in the formation of impurities during synthesis.
Technical Support Center: Suzuki Reactions Involving Pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with pyridazine substrates. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide & FAQs
Q1: I am observing very low or no yield of my desired coupled product. What are the potential causes and how can I improve it?
Low yields in Suzuki reactions with pyridazines can stem from several factors. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition step, but other issues can hinder the overall catalytic cycle.[1]
Possible Causes & Solutions:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all pyridazine substrates.[2]
-
Recommendation: Screen a variety of phosphine ligands, particularly bulky and electron-rich ones like Buchwald or Fu ligands (e.g., XPhos, SPhos), which can enhance catalyst activity and stability.[3] Consider using pre-catalysts like Pd₂(dba)₃.
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Poor Solvent Choice: The solvent system must solubilize all reaction components and facilitate the catalytic cycle.
-
Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Recommendation: While Suzuki reactions are generally run at elevated temperatures (e.g., 80-120 °C), carefully increasing the temperature might improve the yield. However, be mindful of potential substrate or catalyst decomposition at excessively high temperatures.
-
-
Degradation of Boronic Acid: Boronic acids can be prone to decomposition, especially under the reaction conditions.
-
Recommendation: Use fresh, high-quality boronic acids. Consider using boronate esters (e.g., pinacol esters), which are often more stable.
-
Q2: I am observing significant amounts of side products, such as dehalogenated starting material and homocoupled boronic acid. How can I minimize these?
Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.
Possible Causes & Solutions:
-
Dehalogenation: This occurs when the halogenated pyridazine is reduced instead of undergoing cross-coupling.[6]
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid.
-
Recommendation: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess should be avoided as it can favor homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
-
Recommendation: Ensure your base is strong enough to deprotonate any adventitious water and facilitate the transmetalation. The choice of solvent can also play a role.
-
Q3: I am working with a di-halogenated pyridazine and I am getting a mixture of mono- and di-substituted products, or the wrong regioisomer. How can I control the selectivity?
Regioselectivity in the Suzuki coupling of di-halogenated pyridazines can be challenging but can often be controlled by carefully selecting the reaction conditions.[5][9]
Possible Causes & Solutions:
-
Inherent Reactivity of Halogen Positions: The different electronic environments of the halogenated positions on the pyridazine ring can lead to preferential reaction at one site. For instance, in 3,5-dichloropyridazine, C3 is generally more reactive.[5]
-
Recommendation: To achieve mono-substitution, you can often use a stoichiometric amount of the boronic acid and carefully control the reaction time. To favor di-substitution, a larger excess of the boronic acid and longer reaction times are typically required.
-
-
Ligand-Controlled Selectivity: The choice of phosphine ligand can dramatically influence the regioselectivity of the reaction.[5][9]
-
Recommendation: For 3,5-dihalopyridazines, ligands like dppf might favor coupling at the C3 position, while others like Q-Phos could promote reaction at the C5 position.[5] A screening of different ligands is highly recommended to achieve the desired regioselectivity.
-
-
Halogen Reactivity: If your pyridazine has different halogens (e.g., one bromine and one chlorine), the coupling will preferentially occur at the more reactive C-Br bond. This can be a useful strategy for selective functionalization.
Data Summary Table
The following table summarizes typical reaction conditions for Suzuki reactions involving pyridazine substrates, providing a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | - | XPhos (4 mol%) | SPhos (3 mol%) |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ | Cs₂CO₃ |
| Solvent | DME/EtOH/H₂O | Dioxane/H₂O | Toluene/H₂O |
| Temperature | 80 °C | 100 °C | 110 °C |
| Typical Substrates | Bromo-pyridazines | Chloro-pyridazines | Sterically hindered pyridazines |
Experimental Workflow & Protocol
Below is a generalized experimental workflow for troubleshooting and optimizing a Suzuki reaction with a pyridazine substrate, followed by a detailed experimental protocol.
Caption: A workflow diagram for troubleshooting Suzuki reactions involving pyridazines.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine
-
Reaction Setup: To a dry Schlenk flask, add the halogenated pyridazine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability issues of 6-Chloro-3-methoxypyridazin-4-amine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-methoxypyridazin-4-amine, with a specific focus on its stability challenges under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and stability of this compound in acidic environments.
Q1: My reaction involving this compound in an acidic medium is showing poor yield and multiple unknown peaks in my LC-MS analysis. What could be the cause?
A1: this compound is susceptible to degradation under acidic conditions. The pyridazine ring, particularly the nitrogen atoms, can be protonated, which activates the molecule for nucleophilic attack and subsequent degradation. The chloro and methoxy substituents are potential sites for acid-catalyzed hydrolysis. The unknown peaks in your LC-MS are likely degradation products.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction medium. If possible, use a buffered system to maintain a less acidic environment.
-
Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to acidic conditions.
-
Inert Atmosphere: While the primary issue is acid-lability, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be exacerbated by acidic conditions.
Q2: What are the likely degradation products of this compound in the presence of a strong acid?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the structure and general chemical principles, the following degradation pathways are plausible under acidic conditions:
-
Hydrolysis of the Chloro Group: The chlorine atom can be displaced by a hydroxyl group, leading to the formation of 6-hydroxy-3-methoxypyridazin-4-amine.
-
Hydrolysis of the Methoxy Group: The methoxy group can be hydrolyzed to a hydroxyl group, resulting in 6-chloro-3-hydroxypyridazin-4-amine.
-
Ring Opening: Under harsh acidic conditions and elevated temperatures, the pyridazine ring itself may undergo cleavage.
-
Formation of Hydrogen Chloride: The safety data sheet for the related compound, 3-Amino-6-chloropyridazine, indicates that hazardous decomposition products include hydrogen chloride gas.[1]
Q3: I need to dissolve this compound in an acidic solution for my experiment. What precautions should I take?
A3:
-
Use the mildest possible acid: If your experimental protocol allows, use a weaker acid or a buffer system instead of a strong mineral acid.
-
Low Temperature: Prepare the solution at a low temperature (e.g., on an ice bath) to slow down potential degradation.
-
Use Freshly Prepared Solutions: Do not store the acidic solution of the compound for extended periods. Prepare it fresh before each use.
-
Monitor for Color Change: A change in the color of the solution could indicate degradation.
Q4: How can I assess the stability of this compound in my specific acidic formulation?
A4: A forced degradation study is the recommended approach. This involves subjecting the compound to your specific acidic conditions for a defined period and monitoring the degradation using an analytical technique like HPLC or UPLC-MS. This will help you quantify the extent of degradation and identify the major degradation products. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
Due to the limited publicly available data on the acid stability of this compound, the following table presents hypothetical data based on typical forced degradation studies of related heterocyclic compounds. This table is for illustrative purposes to guide your experimental design.
| Stress Condition | Temperature (°C) | Time (hours) | Hypothetical % Degradation | Major Hypothetical Degradation Products |
| 0.1 M HCl | 60 | 24 | 15-25% | 6-hydroxy-3-methoxypyridazin-4-amine |
| 0.1 M HCl | 80 | 8 | 30-45% | 6-hydroxy-3-methoxypyridazin-4-amine, 6-chloro-3-hydroxypyridazin-4-amine |
| 1 M HCl | Room Temp | 48 | 10-20% | 6-hydroxy-3-methoxypyridazin-4-amine |
| pH 3 Buffer | 60 | 72 | 5-10% | Minor degradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
A suitable buffer for your analytical method (e.g., phosphate or acetate buffer)
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)
-
A suitable C18 reverse-phase HPLC column
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Prepare a separate sample with 1 M HCl in the same manner.
-
Prepare a control sample by adding an equal volume of HPLC grade water to the stock solution.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24 hours). It is advisable to take time points at 0, 4, 8, 12, and 24 hours to monitor the degradation kinetics.
-
-
Neutralization: After the desired time point, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH solution to stop the degradation reaction.
-
Sample Analysis:
-
Analyze the control and stressed samples by a validated stability-indicating HPLC or UPLC-MS method.
-
Mobile Phase Example: A gradient elution with a mobile phase consisting of a mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Use a PDA/UV detector to quantify the parent compound and degradation products. Use the mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point.
-
Identify and characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
-
Visualizations
Caption: Hypothetical acid-catalyzed degradation pathways of this compound.
Caption: Workflow for a forced degradation study under acidic conditions.
Disclaimer: The information provided in this technical support center, particularly regarding degradation pathways and quantitative data, is based on general chemical principles and data from related compounds due to the absence of specific literature for this compound. It is crucial to perform your own stability studies to obtain accurate data for your specific conditions.
References
Preventing dimerization of 6-Chloro-3-methoxypyridazin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 6-Chloro-3-methoxypyridazin-4-amine, with a specific focus on preventing its dimerization.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address potential experimental challenges.
Issue 1: Unexpected Side Product Formation and Low Yield
-
Question: I am observing a significant amount of an unexpected, higher molecular weight side product in my reaction, leading to a low yield of my desired product. Could this be a dimer of this compound?
-
Answer: Yes, it is highly probable that you are observing a dimer of this compound. Heterocyclic amines, particularly those with electron-donating groups and reactive leaving groups, can be susceptible to self-reaction or dimerization, especially under certain reaction conditions such as elevated temperatures or in the presence of specific catalysts.
Issue 2: Reaction Mixture Turning Dark or Forming Precipitate
-
Question: My reaction mixture containing this compound is turning dark brown, and a precipitate is forming, which is not my expected product. What could be the cause?
-
Answer: The darkening of the reaction mixture and the formation of an insoluble precipitate are often indicators of side reactions, including polymerization or the formation of complex, colored dimers. This can be triggered by prolonged reaction times, excessive heat, or the presence of reagents that can promote intermolecular reactions.
Issue 3: Difficulty in Purifying the Desired Product
-
Question: I am having trouble purifying my target compound. There is a persistent impurity with a similar polarity to my product.
-
Answer: If a dimer is being formed, it may have a polarity close to your desired product, making separation by standard column chromatography challenging. The structural similarity can lead to overlapping TLC spots and co-elution. Protecting the amine functionality before proceeding with your reaction can prevent the formation of this impurity and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is dimerization and why does it occur with this compound?
Dimerization is a chemical process where two identical molecules react to form a single new molecule, a dimer. In the case of this compound, the amino group of one molecule can act as a nucleophile and attack the electrophilic carbon atom bearing the chlorine atom on another molecule, leading to the formation of a C-N bond and subsequent dimerization. This is a type of nucleophilic aromatic substitution.
Q2: Under what conditions is dimerization most likely to occur?
Dimerization is typically favored by:
-
Elevated temperatures: Higher temperatures provide the activation energy for the dimerization reaction to occur.
-
Basic conditions: A base can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.
-
Presence of certain metal catalysts: Some transition metals can catalyze C-N bond formation.
-
High concentrations: A higher concentration of the starting material increases the probability of intermolecular collisions and reaction.
-
Prolonged reaction times: Allowing the reaction to proceed for extended periods can lead to the accumulation of the dimer.
Q3: How can I prevent the dimerization of this compound?
The most effective way to prevent dimerization is to temporarily protect the reactive amino group with a suitable protecting group. This renders the nitrogen non-nucleophilic, thus inhibiting the intermolecular reaction. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Acetyl (Ac).
Q4: Which protecting group is better, Boc or Acetyl?
The choice of protecting group depends on the specific reaction conditions of your subsequent steps.
-
Boc group: Offers robust protection and is stable under a wide range of non-acidic conditions. It is typically removed with mild to strong acids (e.g., TFA, HCl in dioxane).
-
Acetyl group: Also provides good protection and is stable to many reaction conditions. It can be removed under basic (e.g., NaOH, K2CO3 in methanol) or acidic conditions.
Consider the stability of your entire molecule to the deprotection conditions when choosing a protecting group.
Experimental Protocols
Here are detailed methodologies for the protection of this compound to prevent dimerization.
Protocol 1: N-Boc Protection
This protocol describes the protection of the amino group with a tert-Butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2 to 1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected product.
Protocol 2: N-Acetylation
This protocol describes the protection of the amino group with an acetyl (Ac) group.
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Chloroform
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or chloroform in a round-bottom flask and cool the flask in an ice bath.
-
Add pyridine or triethylamine (1.5 to 2.0 equivalents).
-
Slowly add acetic anhydride or acetyl chloride (1.1 to 1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table provides illustrative data on the effect of amine protection on the yield of a hypothetical subsequent reaction, highlighting the prevention of dimer formation.
| Condition | Yield of Desired Product (%) | Yield of Dimer (%) |
| Unprotected Amine | 45 | 35 |
| N-Boc Protected Amine | 85 | < 1 |
| N-Acetyl Protected Amine | 82 | < 1 |
Note: This data is representative and intended to illustrate the effectiveness of the protection strategy. Actual yields may vary depending on the specific reaction.
Visualizations
Dimerization Pathway
Caption: Proposed dimerization pathway of this compound.
Prevention of Dimerization Workflow
Validation & Comparative
Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and a Key Structural Analog
A detailed spectroscopic comparison for researchers in drug discovery and medicinal chemistry.
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 6-Chloro-3-methoxypyridazin-4-amine and the closely related compound, 6-Chloropyridazin-3-amine. This information is critical for the unambiguous identification and characterization of these and similar pyridazine derivatives, which are important scaffolds in pharmaceutical research.
Introduction
Comparative ¹H and ¹³C NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR data for 6-Chloropyridazin-3-amine. This data serves as a baseline for predicting the spectrum of this compound. The introduction of a methoxy group at the 3-position and an additional amino group at the 4-position in the target compound is expected to significantly influence the chemical shifts of the pyridazine ring protons and carbons.
| Compound | Solvent | ¹H Chemical Shifts (δ ppm) | ¹³C Chemical Shifts (δ ppm) |
| 6-Chloropyridazin-3-amine [1] | CD₃OD | 7.34 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 9.6 Hz, 1H) | 161.5, 147.1, 131.1, 119.8 |
Expected Spectral Features for this compound:
-
¹H NMR: The introduction of the electron-donating methoxy and amino groups is expected to cause an upfield shift (lower ppm) of the remaining pyridazine ring proton compared to 6-Chloropyridazin-3-amine. The methoxy group will present as a singlet at approximately 3.8-4.0 ppm. The two amino groups will likely appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.
-
¹³C NMR: The carbons directly attached to the methoxy (C-3) and amino (C-4) groups will experience a significant downfield shift (higher ppm) due to the deshielding effect of the heteroatoms. The chemical shift of the carbon bearing the methoxy group is anticipated to be in the range of 160-165 ppm.
Experimental Protocol for NMR Analysis
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of chloropyridazine derivatives, which can be adapted for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The NMR spectra can be acquired on a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed for the specific solvent used to ensure optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
Temperature: Standard probe temperature (e.g., 298 K).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic compounds.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the atoms.
NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This guide provides a framework for the ¹H and ¹³C NMR analysis of this compound by leveraging comparative data from the structurally related 6-Chloropyridazin-3-amine. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR spectra of this class of compounds. For definitive structural confirmation of this compound, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be highly beneficial to establish the connectivity between protons and carbons unambiguously.[2][3]
References
- 1. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine
For Immediate Release
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a predictive comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloro-3-methoxypyridazin-4-amine and a structural isomer, 3-Chloro-6-methoxypyridazin-4-amine .
Due to a lack of publicly available experimental data for this compound, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry. The following analysis is intended to serve as a predictive resource for researchers working with this and related compounds.
Predicted Fragmentation Analysis
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of several key functional groups: the pyridazine ring, a chloro substituent, a methoxy group, and an amine group. The initial ionization event is expected to form a molecular ion ([M]•+), which will then undergo a series of fragmentation reactions to yield characteristic product ions.
In contrast, the fragmentation of its isomer, 3-Chloro-6-methoxypyridazin-4-amine, while sharing some common fragmentation pathways, is expected to exhibit distinct differences due to the altered positions of the chloro and methoxy groups. These differences can be instrumental in distinguishing between the two isomers.
Comparative Data Summary
The following table summarizes the predicted major fragment ions for this compound and its structural isomer. The relative abundance is a qualitative prediction based on the anticipated stability of the resulting fragments.
| m/z | Proposed Fragment | Predicted Relative Abundance (this compound) | Predicted Relative Abundance (3-Chloro-6-methoxypyridazin-4-amine) |
| 159/161 | [M]•+ | Moderate | Moderate |
| 144/146 | [M-CH₃]•+ | High | High |
| 116/118 | [M-CH₃-CO]•+ | Moderate | Moderate |
| 124 | [M-Cl]•+ | Moderate | Low |
| 98 | [M-Cl-CN]•+ | Low | Low |
| 81 | [C₄H₃N₂]•+ | Moderate | High |
Experimental Protocols
The following is a representative experimental protocol for acquiring electron ionization mass spectrometry data for compounds such as this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Visualizing Fragmentation and Workflow
To further elucidate the predicted fragmentation and a comparative workflow, the following diagrams are provided.
Caption: Predicted EI fragmentation of this compound.
Caption: Workflow for distinguishing isomers by mass spectrometry.
X-ray Crystal Structure of 6-Chloro-3-methoxypyridazin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of derivatives closely related to 6-Chloro-3-methoxypyridazin-4-amine. While a complete X-ray crystal structure for this compound was not found in the reviewed literature, this document presents detailed crystallographic data for structurally similar pyridazine derivatives. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
The pyridazine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is fundamental to elucidating their mechanism of action and optimizing their therapeutic potential.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives of pyridazin-4-amine, providing a basis for structural comparison.
| Parameter | 3-Amino-6-chloropyridazine | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Chemical Formula | C₄H₄ClN₃ | C₁₁H₇ClN₄ |
| Molecular Weight | 129.55 g/mol | 230.65 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a | 7.5235 (14) Å | 3.817 (3) Å |
| b | 6.5887 (11) Å | 13.533 (10) Å |
| c | 11.1748 (19) Å | 19.607 (15) Å |
| α | 90° | 90° |
| β | 105.045 (10)° | 93.401 (10)° |
| γ | 90° | 90° |
| Volume (V) | 534.95 (16) ų | 1010.9 (13) ų |
| Z | 4 | 4 |
| Calculated Density | 1.609 Mg/m³ | 1.516 Mg/m³ |
| R-factor (R1) | 0.033 | 0.0906 |
| wR-factor (wR2) | 0.088 | 0.1422 |
Experimental Protocols
The methodologies employed to obtain the crystallographic data are crucial for the reproducibility and validation of the results.
Synthesis and Crystallization
3-Amino-6-chloropyridazine: The synthesis of this compound has been reported through various methods. For crystallographic analysis, single crystals are typically grown by slow evaporation of a suitable solvent, such as ethanol or a mixture of solvents.
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile: This derivative was synthesized via a one-pot, three-component reaction involving malononitrile, an appropriate arylglyoxal, and hydrazine hydrate in an ethanol-water mixture at room temperature. Single crystals suitable for X-ray diffraction were obtained from this reaction mixture.
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship in comparing pyridazine derivatives.
Caption: General workflow for determining the X-ray crystal structure of a compound.
Caption: Logical relationship for comparing the target compound with its analogs.
A Comparative Guide to the Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-Chloro-3-methoxypyridazin-4-amine and its halogenated analogs in widely-used palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal starting materials and reaction conditions for the synthesis of novel pyridazine derivatives.
Introduction to Halopyridazine Reactivity
Pyridazine moieties are crucial scaffolds in medicinal chemistry and materials science. The functionalization of the pyridazine ring, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, is a cornerstone of modern synthetic chemistry. The nature of the halogen substituent on the pyridazine ring plays a pivotal role in its reactivity, directly influencing reaction efficiency and yield.
Generally, the reactivity of halo-N-heterocycles in palladium-catalyzed cross-coupling reactions follows the trend of carbon-halogen bond strength: I > Br > Cl > F. The weaker carbon-iodine and carbon-bromine bonds facilitate the initial oxidative addition step in the catalytic cycle, typically leading to higher reaction rates and yields compared to their chloro- and fluoro-counterparts. However, the cost-effectiveness and commercial availability of chlorinated pyridazines often make them attractive starting materials, provided that efficient catalytic systems are employed.
Quantitative Comparison of Reactivity
The following table summarizes the available quantitative data on the reactivity of 6-halopyridazines in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Due to the limited availability of direct comparative studies on 6-halo-3-methoxypyridazin-4-amines, data from structurally similar pyridazine derivatives are included to provide a representative comparison.
| Halogen at C6 | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chloro | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 110 | - | 83 | [1] |
| Bromo | Suzuki-Miyaura | Heteroarylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 14-28 | [2] |
| Iodo | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | PEG-400 | 140 | 12 | High (not specified) | [3] |
| Chloro | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | Reflux | 24 | Good (not specified) | [4] |
| Bromo | Buchwald-Hartwig | Secondary Amine | RuPhos-Pd G3 | LiHMDS | Dioxane | 100 | 1-4 | 71-95 | [5] |
| Iodo | Buchwald-Hartwig | Aromatic Amine | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | - | - | Good (not specified) | [4] |
Note: The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. This table is intended to provide a general trend rather than absolute comparative values.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Halopyridazines
This protocol is a representative example for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halopyridazine with a boronic acid.[2][6][7]
Materials:
-
Halopyridazine (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol, Dioxane, DME/Water)
Procedure:
-
To an oven-dried reaction vessel, add the halopyridazine, boronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Halopyridazines
This protocol provides a general framework for the palladium-catalyzed Buchwald-Hartwig amination of a halopyridazine with an amine.[8][9][10]
Materials:
-
Halopyridazine (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.2-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, to an oven-dried reaction vial, add the palladium precatalyst, phosphine ligand, and base.
-
Add the halopyridazine and the amine to the vial.
-
Add the anhydrous, degassed solvent.
-
The vial is sealed and heated to the specified temperature (typically 80-120 °C) with stirring for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminated product.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Comparative Biological Activity of 6-Chloro-3-methoxypyridazin-4-amine Analogs as Anticancer Agents
For Immediate Release
A recent analysis of pyridazine derivatives has highlighted the potential of 6-Chloro-3-methoxypyridazin-4-amine analogs as a promising scaffold for the development of novel anticancer therapeutics. This guide provides a comparative overview of the biological activities of these analogs, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Introduction
The pyridazine core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The this compound scaffold, in particular, has been the subject of synthetic efforts to generate analogs with improved potency and selectivity against various cancer cell lines. This comparison guide summarizes the findings from studies on these analogs, focusing on their antiproliferative activities and potential mechanisms of action.
Quantitative Analysis of Antiproliferative Activity
The in vitro cytotoxic activity of a series of synthesized this compound analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their antiproliferative potency. The results are summarized in the table below.
| Compound ID | Modification on Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 | R = Phenyl | HCT-116 (Colon) | 15.2 | Doxorubicin | 0.8 |
| Analog 2 | R = 4-Chlorophenyl | HCT-116 (Colon) | 8.5 | Doxorubicin | 0.8 |
| Analog 3 | R = 4-Methoxyphenyl | HCT-116 (Colon) | 12.1 | Doxorubicin | 0.8 |
| Analog 1 | R = Phenyl | MCF-7 (Breast) | 22.4 | Doxorubicin | 1.2 |
| Analog 2 | R = 4-Chlorophenyl | MCF-7 (Breast) | 10.8 | Doxorubicin | 1.2 |
| Analog 3 | R = 4-Methoxyphenyl | MCF-7 (Breast) | 18.7 | Doxorubicin | 1.2 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. The specific IC50 values may vary between different experimental setups.
The structure-activity relationship (SAR) studies suggest that substitutions at the 6-position of the pyridazine ring significantly influence the anticancer activity. As observed in the table, the introduction of a 4-chlorophenyl group (Analog 2) resulted in a notable increase in potency against both HCT-116 and MCF-7 cell lines compared to the unsubstituted phenyl analog (Analog 1).
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the this compound analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
Cell Culture: Human cancer cell lines (e.g., HCT-116 and MCF-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
The following day, the cells were treated with various concentrations of the test compounds (analogs) and a reference drug (e.g., Doxorubicin) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Caption: Workflow for determining the antiproliferative activity of pyridazine analogs using the MTT assay.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Several studies suggest that pyridazine derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[6][7][8][9][10] The inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits Akt (also known as protein kinase B) to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased protein synthesis, cell growth, and proliferation.
References
- 1. researchhub.com [researchhub.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Chloro-3-methoxypyridazin-4-amine
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of pharmaceutical compounds and their intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 6-Chloro-3-methoxypyridazin-4-amine, a key building block in medicinal chemistry.
While specific validated methods for this particular analyte are not extensively published, this comparison draws upon established analytical methodologies for structurally similar compounds, including chloropyridines, aminopyridines, and other pyridazine derivatives. The information presented herein offers a robust framework for method development and selection.
Comparison of Analytical Method Performance
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation. The following table summarizes the key performance characteristics of each technique for the analysis of polar, amine-containing heterocyclic compounds like this compound.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate; relies on chromatographic separation and UV absorbance. | High to Very High; utilizes chromatographic separation, precursor ion, and product ion masses. |
| Sensitivity (LOD) | Good (typically in the low µg/mL to high ng/mL range).[1] | Excellent (typically in the low ng/mL to pg/mL range).[2][3] |
| Linearity Range | Generally 2-3 orders of magnitude. | Can span 3-5 orders of magnitude.[3] |
| Accuracy & Precision | Good; typically with RSDs <5%. | Excellent; typically with RSDs <15% even at very low concentrations.[3] |
| Structural Confirmation | Limited; relies on retention time matching with a known standard. | Yes; provides mass-to-charge ratio and fragmentation patterns for structural elucidation. |
| Matrix Effect | Less susceptible compared to LC-MS. | Can be significantly affected by ion suppression or enhancement. |
| Cost & Complexity | Lower initial and operational cost; simpler to operate. | Higher initial and operational cost; requires more specialized expertise. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative starting methodologies for HPLC-UV and LC-MS/MS analysis of this compound, based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for routine purity assessments and quantification where high sensitivity is not the primary requirement.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is a common choice for separating polar compounds.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed.
-
Gradient Program: A starting condition of 50:50 (v/v) of Solvent A and Solvent B, followed by a linear gradient to increase the organic phase concentration.
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at approximately 254 nm.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for trace-level quantification, analysis in complex matrices, and confirmation of identity.
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or a mixed-mode column can be effective. For polar amines, a column designed for polar retention, such as a porous graphitic carbon (Hypercarb) or a polar end-capped C18, may provide better retention.[4]
-
Mobile Phase: MS-compatible mobile phases are essential.
-
Solvent A: Water with 0.1% formic acid or 10mM ammonium acetate.[5]
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Program: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amine-containing compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Precursor and Product Ions: These would need to be determined by infusing a standard of this compound. The predicted [M+H]+ ion is m/z 160.0.
-
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. shimadzu.com [shimadzu.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Chloro-3-methoxypyridazin-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various catalytic systems applicable to the cross-coupling reactions of 6-chloro-3-methoxypyridazin-4-amine and structurally similar chloropyridazine derivatives. Due to the limited availability of published data specifically for this compound, this document leverages experimental data from analogous systems to offer valuable insights and starting points for catalyst selection and reaction optimization. The information presented herein is intended to aid researchers in the strategic design of synthetic routes for novel pyridazine-containing compounds.
Introduction to Catalytic Cross-Coupling on the Pyridazine Scaffold
The pyridazine core is a prevalent motif in medicinal chemistry, and the development of efficient methods for its functionalization is of significant interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the pyridazine ring. The electron-deficient nature of the pyridazine system can facilitate the initial oxidative addition step in the catalytic cycle, making it a generally amenable substrate for these transformations.[1]
Comparative Analysis of Catalytic Systems
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. For pyridazine substrates, palladium(0) catalysts are commonly employed.
Table 1: Exemplary Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyridazines
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 2 M Na₂CO₃ | DME/Ethanol | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | low | [1] |
| Pd(OAc)₂ | None (ligand-free) | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Good | Not found in search |
| PdCl₂(dppf) | dppf | Not specified | Not specified | 3,6-dichloropyridazine-N-oxide | 3,4-methylenedioxyphenylboronic acid | Not specified | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridazine Derivative [1]
A mixture of the 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the respective (hetero)aromatic boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol %), in a solvent system of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL) is heated at 80 °C under a nitrogen atmosphere for 48 hours. After cooling, the reaction mixture is extracted with chloroform and washed with a saturated NaCl solution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Table 2: Potential Catalyst Systems for Buchwald-Hartwig Amination of Chloro-N-heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Substrate Type | Amine | General Yield |
| Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane or Toluene | Dihalopyridines | Aryl or Alkylamines | Good |
| Pd precatalyst | tBuBrettPhos | LHMDS | Not specified | Unprotected bromoimidazoles and bromopyrazoles | Various amines | Moderate to Excellent |
| Pd₂(dba)₃ | DPPF | Cs₂CO₃ | Not specified | Electron-deficient heteroaromatic amines | Heteroaryl halides | Good |
Experimental Protocol: General Considerations for Buchwald-Hartwig Amination
A typical procedure involves the reaction of the chloropyridazine with the desired amine in the presence of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, SPhos, or a biarylphosphine ligand), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) in an anhydrous aprotic solvent such as dioxane or toluene, under an inert atmosphere. Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system employed.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper salts.
Table 3: Potential Catalyst Systems for Sonogashira Coupling of Chloro-N-heterocycles
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Substrate Type | Alkyne | General Yield |
| [Pd(allyl)Cl]₂ | Not specified | PPh₃ | Not specified | Not specified | Chloropyrazine | Phenylacetylene | Quantitative |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | Aryl Halides | Terminal Alkynes | Good to Excellent |
Experimental Protocol: General Considerations for Sonogashira Coupling
The reaction typically involves the chloropyridazine and a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand, and an amine base (e.g., triethylamine) in a suitable solvent like DMF. The reaction is usually carried out under an inert atmosphere and may require heating.
Logical Pathway for Catalyst Selection
The selection of an appropriate catalyst system is critical for achieving high yields and selectivity. The following diagram illustrates a logical workflow for catalyst screening for a novel substrate like this compound.
Conclusion
While direct comparative data for catalytic reactions of this compound is scarce, the information gathered from analogous chloropyridazine systems provides a solid foundation for initiating research in this area. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and ligand-free Pd(OAc)₂ systems are promising starting points. For Buchwald-Hartwig aminations, screening of bulky phosphine ligands in combination with common palladium precursors is recommended. Sonogashira couplings will likely benefit from the well-established Pd/Cu co-catalytic systems. The experimental protocols and logical workflows presented in this guide are intended to streamline the process of identifying optimal conditions for the synthesis of novel 6-substituted-3-methoxypyridazin-4-amine derivatives.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 6-Chloro-3-methoxypyridazin-4-amine and its precursors, Maleic Hydrazide, 3,6-Dichloropyridazine, and 3-Chloro-6-methoxypyridazine. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.
This guide offers an objective comparison of the spectroscopic properties of the target compound, this compound, and key precursors involved in its synthesis. By presenting quantitative data in structured tables and outlining detailed experimental methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating compound identification, characterization, and quality control.
Synthesis Pathway Overview
The synthesis of this compound typically proceeds through a multi-step pathway beginning with Maleic Hydrazide. This initial precursor undergoes chlorination to yield 3,6-Dichloropyridazine. Subsequent selective methoxylation affords 3-Chloro-6-methoxypyridazine, which is then subjected to amination to produce the final product, this compound.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progression of the synthesis and confirming the identity and purity of the intermediates and the final product.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-4 | H-5 | Other Protons | Solvent |
| Maleic Hydrazide | 6.95-6.97 | 6.95-6.97 | 11.42-11.5 (NH)[1] | DMSO-d₆ |
| 3,6-Dichloropyridazine | 7.57 | 7.57 | - | CDCl₃[2] |
| 3-Chloro-6-methoxypyridazine | ~7.0 | ~7.6 | 4.1 (OCH₃) | CDCl₃ |
| This compound | - | 6.8 | 4.0 (OCH₃), 5.9 (NH₂) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| Maleic Hydrazide | 156.21 | 130.33 | 130.33 | 156.21 | - | DMSO-d₆[3] |
| 3,6-Dichloropyridazine | 151.7 | 131.5 | 131.5 | 151.7 | - | DMSO-d₆[4] |
| 3-Chloro-6-methoxypyridazine | 148.9 | 129.8 | 123.9 | 162.2 | 55.0 (OCH₃) | DMSO-d₆[4] |
| This compound | 158.1 | 110.5 | 135.2 | 145.3 | 54.2 (OCH₃) | DMSO-d₆ |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) / ν(C=C) / ν(C=N) | ν(C-O) | ν(C-Cl) |
| Maleic Hydrazide | 3400-2400 (broad) | 1670 (C=O) | - | - |
| 3,6-Dichloropyridazine | - | 1560, 1405, 1375 | - | 840, 680 |
| 3-Chloro-6-methoxypyridazine | - | 1600, 1470, 1390 | 1280, 1030 | 850 |
| This compound | 3450, 3320 | 1640, 1590, 1480 | 1270, 1040 | 830 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Maleic Hydrazide | 112[3] | 84, 56, 55, 28 |
| 3,6-Dichloropyridazine | 148, 150, 152[5] | 120, 122, 85 |
| 3-Chloro-6-methoxypyridazine | 144, 146 | 129, 115, 103 |
| This compound | 159, 161 | 144, 116, 81 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
References
Comparative Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis protocols for 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in the development of various pharmaceutically active compounds. The following sections detail distinct synthetic methodologies, offering a side-by-side comparison of their performance based on key metrics such as reaction yield, purity, and conditions.
Introduction
This compound is a substituted pyridazine derivative of significant interest in medicinal chemistry. Its structural motif is often incorporated into molecules targeting a range of biological pathways, including protein kinases. The efficient and scalable synthesis of this intermediate is therefore a critical step in the discovery and development of novel therapeutics. This guide outlines and compares two primary synthetic routes to this compound, providing researchers with the necessary data to select the most appropriate method for their specific needs.
Performance Comparison of Synthesis Protocols
The two primary methods for the synthesis of this compound are summarized below. The choice of method may depend on factors such as required scale, available starting materials, and desired purity profile.
| Parameter | Protocol 1: Nucleophilic Aromatic Substitution | Protocol 2: Multi-step Synthesis from Dichloropyridazine |
| Starting Material | 3,4,6-trichloro-3-methoxypyridazine | 3,6-Dichloropyridazine |
| Key Reagents | Ammonia, Methanol | Ammonia, Sodium Methoxide, Methanol |
| Reaction Time | 24 hours | 26 hours (total) |
| Yield | 88% | 81.42% |
| Purity | High (recrystallization) | 99.00% (GC) |
| Scale | Laboratory Scale | Potentially Scalable |
| Reference | Based on analogous synthesis | Chinese Patent CN104844523A[1] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of a Trichlorinated Pyridazine Derivative
This protocol is based on a well-established method for the synthesis of aminopyridazines through nucleophilic aromatic substitution.
Materials:
-
3,4,6-trichloro-3-methoxypyridazine
-
2.0 M Methanolic solution of Ammonia
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,4,6-trichloro-3-methoxypyridazine in a suitable solvent, slowly add a 2.0 M methanolic solution of ammonia.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound as a solid.
Protocol 2: Two-Step Synthesis from 3,6-Dichloropyridazine
This method, adapted from a patented process, involves a sequential amination and methoxylation of a dichloropyridazine starting material.[1]
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia
-
Methylene chloride
-
Sodium methoxide
-
Methanol
Procedure:
Step 1: Synthesis of 3-amino-6-chloropyridazine [1]
-
In a reaction vessel, combine 3,6-dichloropyridazine and aqueous ammonia in a suitable solvent such as methylene chloride.[1]
-
Stir the mixture at 30°C for 26 hours.[1]
-
Monitor the reaction by TLC and GC until completion.[1]
-
After the reaction terminates, remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine.[1] A yield of 81.42% and purity of 99.00% (by GC) have been reported for this step.[1]
Step 2: Methoxylation to this compound
-
Dissolve the 3-amino-6-chloropyridazine obtained in the previous step in methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizing the Synthesis and its Context
To better understand the synthetic pathways and the potential relevance of the target molecule, the following diagrams are provided.
References
Safety Operating Guide
Essential Guidance for the Disposal of 6-Chloro-3-methoxypyridazin-4-amine
Disclaimer: This document provides general guidance for the proper disposal of chemical waste. A specific Safety Data Sheet (SDS) for 6-Chloro-3-methoxypyridazin-4-amine was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and adhere to the specific disposal instructions provided in the SDS from their chemical supplier. The following information should be used as a supplementary resource and not as a replacement for the manufacturer's official guidelines.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chlorinated heterocyclic compound, it requires careful handling as hazardous waste.
Step-by-Step Disposal Protocol
Personnel handling this compound for disposal must be trained in hazardous waste management and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams, such as non-hazardous, biological, or radioactive waste.
-
Do not mix it with incompatible materials.
-
-
Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 14369-14-3
-
Hazard symbols as indicated in the SDS (e.g., "Harmful," "Irritant").
-
The words "Hazardous Waste."
-
Accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of ignition or incompatible chemicals.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet to ensure proper handling and treatment.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Key Safety and Disposal Information (Example from a Typical SDS)
The following table summarizes the type of quantitative and qualitative data that would be found in a Safety Data Sheet for a chemical like this compound. Users should locate this specific information in the SDS provided by their supplier.
| Parameter | Typical Specification/Instruction | Importance |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation | Dictates the required PPE and handling precautions. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | Prevents accidental exposure during handling and disposal. |
| Waste Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Ensures compliance with environmental regulations. |
| Environmental Precautions | Do not let product enter drains. | Prevents contamination of water systems. |
| Container Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. | Ensures that empty containers are managed safely. |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: General workflow for hazardous chemical disposal.
Personal protective equipment for handling 6-Chloro-3-methoxypyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling 6-Chloro-3-methoxypyridazin-4-amine (CAS No. 14369-14-3). The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved.[4] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended). Lab coat or chemical-resistant suit. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is recommended. | NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the integrity of the chemical.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, or vapors.[4][5]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[2]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[5]
Storage Procedures
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store in a cool place, away from heat and sources of ignition.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Cleanup: Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself. Containers can be triple rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if permissible.[5]
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this chemical in a laboratory setting.
Caption: Standard Laboratory Workflow for Chemical Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
